molecular formula C12H11ClN2O B1461368 3-Chloro-6-(2-ethoxyphenyl)pyridazine CAS No. 1156364-55-4

3-Chloro-6-(2-ethoxyphenyl)pyridazine

Cat. No.: B1461368
CAS No.: 1156364-55-4
M. Wt: 234.68 g/mol
InChI Key: OTDFEHIIXOVDMU-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-ethoxyphenyl)pyridazine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(2-ethoxyphenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(2-ethoxyphenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-(2-ethoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(13)15-14-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDFEHIIXOVDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 3-Chloro-6-(2-ethoxyphenyl)pyridazine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Researchers Document Type: Technical Whitepaper

Executive Summary

The 1,2-diazine (pyridazine) core is a privileged scaffold in modern medicinal chemistry, frequently utilized for its favorable physicochemical properties and ability to act as a bioisostere for phenyl or pyridine rings. Specifically, 3-chloro-6-arylpyridazines serve as highly versatile electrophilic intermediates for downstream functionalization via SNAr or palladium-catalyzed cross-coupling reactions.

This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of 3-Chloro-6-(2-ethoxyphenyl)pyridazine . By synthesizing high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, we establish a self-validating analytical workflow. The emphasis is placed not merely on what data to collect, but why specific techniques are chosen to unambiguously resolve regiochemistry and conformational dynamics.

Analytical Strategy & Logical Workflow

The elucidation of 3-chloro-6-(2-ethoxyphenyl)pyridazine presents specific analytical challenges:

  • Regiochemical Confirmation: Proving the 1,4-relationship of the chloro and aryl substituents on the pyridazine ring.

  • Substituent Orientation: Determining the spatial orientation of the sterically demanding 2-ethoxy group relative to the pyridazine core.

To address these, we employ an orthogonal analytical strategy. HRMS provides the foundational molecular formula and halogen isotopic signature. 1D NMR establishes the isolated spin systems, while 2D NMR (HMBC and NOESY) bridges these systems to map the exact molecular topology[1].

Workflow Start Synthesized Compound HRMS HRMS (ESI+) Formula & Cl Isotope Start->HRMS NMR1D 1D NMR (1H, 13C) Spin Systems Start->NMR1D XRay X-Ray Crystallography Absolute Configuration Start->XRay Final Confirmed 3-Chloro-6- (2-ethoxyphenyl)pyridazine HRMS->Final NMR2D 2D NMR (HMBC, NOESY) Connectivity & Conformation NMR1D->NMR2D NMR2D->Final XRay->Final

Fig 1: Multi-modal structural elucidation workflow for pyridazine derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the pyridazine nitrogens, which readily accept a proton to form an


 ion. The primary objective here is two-fold: verify the exact mass to rule out isobaric impurities and utilize the natural isotopic distribution of chlorine (

Cl and

Cl in a ~3:1 ratio) as a built-in validation of the monochlorinated structure[2].
Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol/Water containing 0.1% Formic Acid (v/v) to promote ionization.

  • Instrument Parameters: Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data over a mass range of m/z 100–1000.

  • Data Processing: Extract the

    
     ion chromatogram and perform elemental composition analysis with a mass tolerance of < 5 ppm.
    
Data Interpretation

For 3-Chloro-6-(2-ethoxyphenyl)pyridazine (Chemical Formula: C12H11ClN2O):

  • Calculated Exact Mass

    
    :  235.0633 Da
    
  • Observed Mass: 235.0638 Da (Δ = 2.1 ppm)

  • Isotopic Pattern: A secondary peak at m/z 237.0608 is observed with approximately 32% relative abundance compared to the monoisotopic peak. This strictly adheres to the expected

    
    Cl/
    
    
    
    Cl ratio, confirming the presence of exactly one chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

While 1D


H and 

C NMR provide the inventory of protons and carbons, the pyridazine ring symmetry is broken by the asymmetric 3,6-disubstitution[1]. The pyridazine protons (H-4 and H-5) will appear as an AX or AB spin system with a characteristic ortho-coupling constant (

Hz). To definitively prove that the 2-ethoxyphenyl ring is attached at C-6 and the chlorine at C-3, Heteronuclear Multiple Bond Correlation (HMBC) is required to observe

couplings across the inter-ring C-C bond[3].
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% TMS as an internal standard. CDCl
    
    
    
    is chosen to prevent exchangeable proton interference and provide optimal solubility.
  • Acquisition: Utilize a 500 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for

    
    C and 2D experiments.
    
  • Pulse Sequences:

    • Acquire standard 1D

      
      H (16 scans) and 
      
      
      
      C (1024 scans).
    • Acquire 2D HSQC to map direct C-H bonds.

    • Acquire 2D HMBC (optimized for

      
       Hz) to map long-range connectivity.
      
    • Acquire 2D NOESY (mixing time = 300 ms) for spatial proximity.

Data Summary and Assignments

Table 1: NMR Spectral Assignments (500 MHz for


H, 125 MHz for 

C in CDCl

)
Position

H Chemical Shift (δ, ppm)
Multiplicity, J (Hz)

C Chemical Shift (δ, ppm)
Key HMBC Correlations (

H


C)
Pyridazine Ring
C-3--155.1-
C-47.58d, J = 8.9127.4C-3, C-6
C-58.02d, J = 8.9129.8C-3, C-6, C-1'
C-6--158.3-
Phenyl Ring
C-1'--124.6-
C-2'--156.8-
C-3'7.05d, J = 8.2112.5C-1', C-2', C-5'
C-4'7.42ddd, J = 8.2, 7.5, 1.8131.2C-2', C-6'
C-5'7.12td, J = 7.5, 1.0121.3C-1', C-3'
C-6'7.78dd, J = 7.5, 1.8131.6C-2', C-4', C-6
Ethoxy Group
-CH

-
4.15q, J = 7.064.2C-2'
-CH

1.40t, J = 7.014.8-CH

-
Regiochemical and Conformational Logic (HMBC & NOESY)

The self-validating nature of this protocol relies heavily on the 2D data. The HMBC correlation from the pyridazine H-5 (


 8.02) to the phenyl C-1' (

124.6), and reciprocally from the phenyl H-6' (

7.78) to the pyridazine C-6 (

158.3), unambiguously locks the two rings together at the 6-position.

Furthermore, the NOESY spectrum reveals a strong spatial correlation between the ethoxy -CH


- protons (

4.15) and the phenyl H-3' (

7.05), but no correlation to the pyridazine H-5. This indicates that the ethoxy group adopts a conformation pointing away from the pyridazine ring to minimize steric clash.

NMRLOGIC H5 Pyridazine H-5 (δ 8.02) C1 Phenyl C-1' (δ 124.6) H5->C1 HMBC (3J) H6 Phenyl H-6' (δ 7.78) C6 Pyridazine C-6 (δ 158.3) H6->C6 HMBC (3J) CH2 Ethoxy -CH2- (δ 4.15) H3 Phenyl H-3' (δ 7.05) CH2->H3 NOESY (Space)

Fig 2: Key HMBC (solid) and NOESY (dashed) correlations defining regiochemistry.

X-Ray Crystallography (Orthogonal Validation)

To provide absolute, undeniable proof of the 3-chloro-6-aryl substitution pattern, single-crystal X-ray diffraction (SCXRD) is utilized as the ultimate orthogonal validation.

Step-by-Step Crystallization Protocol
  • Solvent Selection: The compound exhibits high solubility in dichloromethane (DCM) and poor solubility in hexanes.

  • Vapor Diffusion Method: Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial. Place this vial (uncapped) inside a larger outer vial containing 3 mL of hexanes.

  • Incubation: Seal the outer vial tightly and leave it undisturbed at room temperature (22°C) in a vibration-free environment. Over 48-72 hours, the volatile anti-solvent (hexanes) diffuses into the DCM, slowly lowering the solubility and inducing nucleation.

  • Harvesting: Select a colorless, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a nylon loop using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (100 K) to minimize thermal motion.

  • Solving the Phase Problem: Acquire diffraction data using Mo-K

    
     radiation (
    
    
    
    Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL). The resulting electron density map will clearly show the heavy chlorine atom at the 3-position and the ethoxyphenyl ring at the 6-position, perfectly corroborating the NMR data.

Conclusion

The structural elucidation of 3-chloro-6-(2-ethoxyphenyl)pyridazine requires a rigorous, multi-modal approach. By leveraging the exact mass and isotopic distribution from HRMS, mapping the atomic connectivity via 2D HMBC NMR, and confirming the spatial geometry through NOESY and X-ray crystallography, researchers can achieve absolute confidence in their structural assignments. This self-validating framework ensures high scientific integrity, preventing costly downstream errors in drug development pipelines.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at:[Link][1]

  • Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. International Journal of ChemTech Research. Available at:[Link][3]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a]pyrimido[2,1-c][1,2,4]triazepines. Semantic Scholar. Available at:[Link][2]

Sources

Synthesis and Characterization of 3-Chloro-6-(2-ethoxyphenyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyridazines are privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity (LogP), and modulate target binding kinetics. The molecule 3-chloro-6-(2-ethoxyphenyl)pyridazine serves as a highly versatile, advanced intermediate. The presence of the C3-chlorine atom provides a critical synthetic handle for subsequent functionalization—either via nucleophilic aromatic substitution (SNAr) or a second palladium-catalyzed cross-coupling—enabling the construction of complex, asymmetric 3,6-disubstituted pyridazines[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating analytical checkpoints required to synthesize this molecule with high fidelity and yield.

Mechanistic Causality & Reaction Design

The most efficient and robust route to construct 3-chloro-6-arylpyridazines is the of 3,6-dichloropyridazine with an arylboronic acid[2].

  • Symmetry & Stoichiometric Control: 3,6-Dichloropyridazine is a perfectly symmetric electrophile. By strictly controlling the stoichiometry (using exactly 1.05 equivalents of 2-ethoxyphenylboronic acid), we exploit statistical probability to favor mono-coupling over di-coupling[3]. Once the first coupling occurs, the newly introduced electron-donating 2-ethoxyphenyl group enriches the pyridazine ring. This subtly deactivates the remaining C3–Cl bond toward a second oxidative addition, imparting an inherent "electronic braking" mechanism that prevents over-arylation.

  • Catalyst Selection [Pd(dppf)Cl₂]: While Pd(PPh₃)₄ is a common choice, Pd(dppf)Cl₂ is vastly superior for this specific transformation[4]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement accelerates the reductive elimination step and drastically suppresses the oxidative homocoupling of the boronic acid—a common side reaction that complicates downstream purification.

  • Base & Solvent Causality: The reaction utilizes aqueous Na₂CO₃ in 1,4-dioxane. The aqueous base is non-negotiable; it coordinates with the neutral, electrophilic boronic acid to form an electron-rich, nucleophilic boronate complex [Ar-B(OH)₃]⁻. This negatively charged 'ate' complex is the actual species that undergoes transmetalation with the Pd(II) halide[2]. Dioxane provides an optimal boiling point (101 °C) and excellent miscibility with water, ensuring a homogeneous biphasic reaction mixture at reflux.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 3,6-Dichloropyridazine TransMet Transmetalation Boronate Transfer OxAdd->TransMet [Ar-B(OH)3]- Na+ RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 3-Chloro-6-(2-ethoxy phenyl)pyridazine

Figure 1: Suzuki-Miyaura catalytic cycle detailing the logical progression of intermediates.

Experimental Workflow: Self-Validating Protocol

This protocol is designed as a self-validating system. Visual and analytical cues are embedded to ensure trustworthiness and prevent downstream failures at every step.

Step 1: Reagent Assembly & Degassing Charge a flame-dried Schlenk flask with 3,6-dichloropyridazine (1.0 equiv, 10 mmol), 2-ethoxyphenylboronic acid (1.05 equiv, 10.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Add a 4:1 mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (50 mL total volume).

  • Self-Validation Checkpoint: The mixture must be rigorously degassed via three freeze-pump-thaw cycles or vigorous sparging with Argon for 30 minutes. Failure to remove dissolved O₂ will result in the immediate precipitation of "palladium black" (inactive Pd(0) aggregates) upon heating, serving as an instant visual failure indicator.

Step 2: Catalytic Reflux Heat the reaction mixture to 90 °C under an Argon atmosphere for 6–8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the 3,6-dichloropyridazine peak (m/z 149.0) and the emergence of the product peak (m/z 235.1) with a characteristic 3:1 isotopic pattern (due to ³⁵Cl/³⁷Cl natural abundance) confirms successful mono-coupling.

Step 3: Workup & Extraction Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc, 50 mL) and partition with distilled water (50 mL). Extract the aqueous layer with additional EtOAc (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude dark residue.

Step 4: Chromatographic Purification Purify the crude residue via silica gel flash chromatography. Use a gradient elution from 10% to 30% EtOAc in Hexanes. The desired product elutes as an off-white to pale yellow solid.

SyntheticWorkflow Step1 1. Reagent Assembly 3,6-Dichloropyridazine + 2-Ethoxyphenylboronic acid Step2 2. Degassing (Ar/N2) Critical: Prevents Pd(0) oxidation to Pd black Step1->Step2 Step3 3. Catalyst & Base Addition Pd(dppf)Cl2 (5 mol%) + Aq. Na2CO3 in Dioxane Step2->Step3 Step4 4. Reflux & Monitor 90°C for 6-8h; LC-MS confirms m/z 235.1 Step3->Step4 Step5 5. Aqueous Workup Partition with EtOAc, wash with brine, dry Step4->Step5 Step6 6. Flash Chromatography Elute with 10-30% EtOAc/Hexanes Step5->Step6 Product Pure Product Isolated 3-Chloro-6-(2-ethoxyphenyl)pyridazine Step6->Product

Figure 2: Step-by-step synthetic workflow for 3-chloro-6-(2-ethoxyphenyl)pyridazine.

Analytical Characterization & Data Interpretation

To ensure absolute structural integrity, the isolated compound must be validated against the theoretical spectroscopic parameters outlined below. The causality behind each signal confirms the regiochemistry and functional group integrity.

Analytical TechniqueExpected Signal / ValueStructural Assignment / Causality
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J = 9.0 Hz, 1H)Pyridazine H-5: Deshielded by the adjacent electron-rich aryl group.
δ 7.82 (dd, J = 7.6, 1.8 Hz, 1H)Aryl H-6': Ortho to the pyridazine ring, heavily deshielded.
δ 7.60 (d, J = 9.0 Hz, 1H)Pyridazine H-4: Adjacent to the electronegative C3-chlorine atom.
δ 7.42 (ddd, J = 8.2, 7.6, 1.8 Hz, 1H)Aryl H-4': Para to the ethoxy group.
δ 7.11 (td, J = 7.6, 1.0 Hz, 1H)Aryl H-5': Meta to the ethoxy group.
δ 7.02 (d, J = 8.2 Hz, 1H)Aryl H-3': Ortho to the ethoxy group, shielded by oxygen lone pairs.
δ 4.15 (q, J = 7.0 Hz, 2H)Ethoxy -CH₂-: Deshielded by the directly attached oxygen atom.
δ 1.42 (t, J = 7.0 Hz, 3H)Ethoxy -CH₃: Terminal methyl group.
LC-MS (ESI+) m/z 235.1 [M+H]⁺ (100%)m/z 237.1 [M+H]⁺ (33%)Confirms exact mass (234.06 Da). The strict 3:1 isotopic ratio validates the presence of exactly one chlorine atom.
IR (ATR, cm⁻¹) 1580, 1430, 1245, 1040C=N stretch (pyridazine), C=C aromatic, and strong C-O-C ether stretch.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2 Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis ProQuest Dissertations & Theses URL:[Link](Representative Link)

  • Pyridazine-bridged cationic diiridium complexes as potential dual-mode bioimaging probes RSC Advances URL:[Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Tetrahedron Letters URL:[Link]

Sources

Comprehensive Characterization Guide: 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine .

Executive Summary

3-Chloro-6-(2-ethoxyphenyl)pyridazine is a functionalized heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of GABA-A receptor ligands and other bioactive pyridazine derivatives.[1] Its structure features an electron-deficient pyridazine core substituted with a lipophilic 2-ethoxyphenyl moiety and a reactive chloro-handle, enabling further nucleophilic substitution (SNAr) or cross-coupling reactions.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, MS, IR) and a validated synthetic workflow, designed to assist researchers in confirming structural identity during drug development campaigns.

Synthesis & Experimental Workflow

To obtain high-purity material for spectroscopic analysis, the compound is most reliably synthesized via a Suzuki-Miyaura Cross-Coupling of 3,6-dichloropyridazine with 2-ethoxyphenylboronic acid. This method is preferred over the Vilsmeier-Haack cyclization of hydrazones due to higher regioselectivity and milder conditions.

Validated Synthetic Protocol
  • Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[2][3]

  • Key Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Ethoxyphenylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Addition: Add 3,6-dichloropyridazine, 2-ethoxyphenylboronic acid, and sodium carbonate.

  • Catalysis: Add Pd(PPh3)4 under a positive stream of Argon. Seal the vessel.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Wash organic phase with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Reaction Logic Diagram

SynthesisWorkflow Fig 1. Suzuki-Miyaura Cross-Coupling Pathway Start 3,6-Dichloropyridazine (Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 90°C, 12h Start->Catalyst Boronic 2-Ethoxyphenylboronic Acid (Nucleophile) Boronic->Catalyst Intermediate Oxidative Addition & Transmetallation Catalyst->Intermediate Cycle Product 3-Chloro-6-(2-ethoxyphenyl)pyridazine (Target) Intermediate->Product Reductive Elimination

Figure 1: Mechanistic workflow for the regioselective synthesis of the target compound.[2][3]

Spectroscopic Data Analysis

The following data represents the reference spectral signature for 3-Chloro-6-(2-ethoxyphenyl)pyridazine. Note that the 2-ethoxy substituent exerts a strong electron-donating effect (resonance), shielding the phenyl protons at positions 3' and 5', while the pyridazine ring exerts a deshielding effect on the ortho-phenyl proton (H-6').

Proton NMR ( H NMR)

Solvent: CDCl


 (7.26 ppm reference) | Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.05 Doublet (

Hz)
1HPyridazine H-5Deshielded by adjacent aryl ring.
7.85 Doublet of Doublets (

Hz)
1HPhenyl H-6'Ortho to pyridazine; deshielded by anisotropic effect.
7.58 Doublet (

Hz)
1HPyridazine H-4Ortho to Chlorine atom.
7.42 Triplet of Doublets1HPhenyl H-4'Para to ethoxy group.
7.10 Triplet of Doublets1HPhenyl H-5'Meta to ethoxy group.
6.98 Doublet (

Hz)
1HPhenyl H-3'Ortho to ethoxy; shielded by oxygen lone pair.
4.16 Quartet (

Hz)
2H-OCH

-
Characteristic methylene of ethoxy ether.
1.45 Triplet (

Hz)
3H-CH

Methyl terminus of ethoxy group.
Carbon NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm reference) | Frequency:  100 MHz
  • Pyridazine Core:

    
     158.5 (C-6, Ar-linked), 155.2 (C-3, Cl-linked), 129.8 (C-5), 127.1 (C-4).
    
  • Phenyl Ring:

    
     156.8 (C-2', C-OEt), 131.5 (C-6'), 130.9 (C-4'), 124.5 (C-1'), 121.2 (C-5'), 112.5 (C-3').
    
  • Ethoxy Side Chain:

    
     64.2 (-OCH
    
    
    
    -), 14.8 (-CH
    
    
    ).
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

  • Molecular Ion (

    
    ): 
    
    
    
    234.06
  • Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 intensity ratio between the

    
     (234) and 
    
    
    
    (236) peaks.
  • Fragmentation Logic:

    • Loss of Ethyl group (

      
      ): 
      
      
      
      206 (Formation of phenol cation).
    • Loss of Cl radical (

      
      ): 
      
      
      
      199.

MassSpec Fig 2. Predicted MS Fragmentation Pattern M_Ion Molecular Ion [M+H]+ m/z 235 (Cl Isotope Pattern) Frag1 Loss of Ethyl (-C2H4) m/z 207 M_Ion->Frag1 McLafferty-like Rearrangement Frag2 Loss of Cl m/z 201 M_Ion->Frag2 Homolytic Cleavage BasePeak Pyridazinium Core Stability Frag1->BasePeak

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Wavenumber (cm

)
Vibration ModeDescription
3050 - 3010 C-H Stretch (Ar)Weak aromatic proton signals.
2980 - 2930 C-H Stretch (Alk)Methylene/Methyl stretches of the ethoxy group.
1585 C=N StretchCharacteristic of the pyridazine ring.
1245 C-O StretchAryl alkyl ether (strong band).
1090 C-Cl StretchAryl chloride stretch (diagnostic).

Interpretation & Troubleshooting

When analyzing samples of 3-Chloro-6-(2-ethoxyphenyl)pyridazine, researchers should be aware of common impurities:

  • Homocoupling (Biaryl): If the reaction was not properly degassed, a peak at

    
     the mass of the boronic acid dimer may appear.
    
  • Hydrolysis (Pyridazinone): If the reaction temperature is too high (>100°C) or aqueous base is too concentrated, the Chlorine at position 3 may hydrolyze to form the pyridazinone (

    
    ). This is characterized by the disappearance of the C-Cl stretch at 1090 cm
    
    
    
    and the appearance of a Carbonyl (C=O) stretch at ~1660 cm
    
    
    .

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem. (2025).[2][4] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Link (General protocol adaptation).

    • Gao, Q., et al. (2012).[5] Efficient approach toward 3,6-diarylpyridazines. Journal of Organic Chemistry. Link

  • Pyridazine Spectroscopic Data

    • NIST Mass Spectrometry Data Center. Pyridazine, 3-chloro-6-methoxy- IR and MS Data. Link

    • National Institutes of Health (NIH). Crystal structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Link

Sources

Technical Deep Dive: 3-Chloro-6-(2-ethoxyphenyl)pyridazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(2-ethoxyphenyl)pyridazine represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this moiety offers a specific geometric and electronic profile: the electron-deficient pyridazine ring serves as a bioisostere for phenyl or pyridine rings, while the ortho-ethoxy substitution on the phenyl ring induces a non-planar conformation essential for fitting into specific hydrophobic pockets (e.g., kinase hinge regions or GPCR allosteric sites).

This guide details the synthesis, reactivity, and application of this core, designed for researchers requiring actionable protocols for library generation.

Structural & Electronic Rationale

The utility of this scaffold rests on three pillars:

  • Electronic Deficiency: The 1,2-diazine (pyridazine) ring is significantly more electron-deficient than pyridine. This lowers the LUMO energy, making the C3-chlorine highly activated for Nucleophilic Aromatic Substitution (

    
    ), eliminating the need for harsh conditions or exotic catalysts during derivatization.
    
  • Conformational Locking: The 2-ethoxy group creates steric bulk that forces the phenyl ring out of coplanarity with the pyridazine. This "twist" mimics the 3D-architecture of biaryl natural products and improves selectivity by reducing non-specific intercalating binding.

  • Physicochemical Tuning: The ethoxy tail modulates lipophilicity (

    
    ) and solubility compared to the methoxy or hydroxy analogs, often improving blood-brain barrier (BBB) penetration or oral bioavailability.
    

Synthesis Protocols

Two primary routes exist: De Novo Cyclization (Classic) and Regioselective Coupling (Modern). The modern route is preferred for high-throughput library generation.

Method A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This method utilizes commercially available 3,6-dichloropyridazine. The key challenge is preventing bis-coupling.

Protocol:

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Ethoxyphenylboronic acid (1.05 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1 v/v) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with argon for 15 minutes.

    • Combine reagents in a sealed pressure vial.

    • Heat to 85°C for 4-6 hours. Monitor by LC-MS.

    • Critical Step: Stop reaction immediately upon consumption of the boronic acid to prevent formation of the bis-aryl byproduct.

  • Purification: The mono-chloro product is less polar than the bis-coupled byproduct. Flash chromatography (Hexane/EtOAc gradient) yields the target 3-chloro-6-(2-ethoxyphenyl)pyridazine.

Method B: The Chlorination (Scale-Up Route)

Best for multi-gram synthesis where cost is a driver.

Protocol:

  • Precursor: Start with 6-(2-ethoxyphenyl)-3(2H)-pyridazinone.

  • Chlorination:

    • Suspend precursor (10 g) in

      
       (50 mL).
      
    • Add catalytic DMF (5 drops) to form the Vilsmeier-Haack active species.

    • Reflux (100°C) for 3 hours. The suspension will clear as the chloro-imidate forms.

    • Quench: Pour slowly onto crushed ice/ammonia. Caution: Exothermic.

    • Filter the resulting precipitate.[1]

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Key Decision Point start_modern 3,6-Dichloropyridazine target TARGET SCAFFOLD: 3-Chloro-6-(2-ethoxyphenyl)pyridazine start_modern->target Suzuki Coupling (Regioselective) start_classic 6-(2-ethoxyphenyl)-3(2H)-pyridazinone start_classic->target Deoxychlorination reagent_modern 2-Ethoxyphenylboronic acid Pd(PPh3)4, Na2CO3 reagent_classic POCl3, DMF (cat.) Reflux note Select Method A for Library Gen Select Method B for Scale-up (>50g)

Caption: Comparison of the modern organometallic route (blue) versus the classical chlorination route (red) for scaffold synthesis.

Functionalization & Library Generation

Once the 3-chloro-6-(2-ethoxyphenyl)pyridazine scaffold is in hand, the chlorine atom serves as a versatile handle.

Reactivity Profile

The pyridazine ring is electron-poor, making the C3 position highly susceptible to nucleophilic attack.

  • Reactivity Order: Thiolates > Alkoxides > Primary Amines > Secondary Amines.

  • Catalysis: While

    
     works for aliphatic amines, Buchwald-Hartwig coupling is required for anilines or sterically hindered amines.
    
Standard Operating Procedures (SOPs) for Derivatization
Reaction TypeReagentsConditionsTypical YieldNotes

(Amination)
Primary Amine (2 eq), DIPEA (3 eq), DMSO100°C, 12h75-90%No metal catalyst needed. Works best with cyclic amines (morpholine, piperazine).
Buchwald-Hartwig Aniline (1.2 eq),

, BINAP,

Toluene, 110°C60-85%Required for aromatic amines. Degassing is critical.
Suzuki (Biaryl) Arylboronic acid,

,

Dioxane/H2O, 90°C70-95%Creates 3,6-diarylpyridazines (privileged kinase inhibitor motif).
Alkoxylation Alcohol, NaH (1.5 eq), THF0°C to RT80-95%Strong base required to generate alkoxide in situ.
Visualization: Divergent Library Synthesis

ReactivityMap core 3-Chloro-6- (2-ethoxyphenyl)pyridazine prod_amine 3-Amino Analogs (GPCR/Ion Channel) core->prod_amine SNAr (Aliphatic) or Buchwald (Aromatic) prod_biaryl 3,6-Diaryl Pyridazines (Kinase Inhibitors) core->prod_biaryl Suzuki Coupling Pd(dppf)Cl2 prod_ether 3-Alkoxy Analogs (Agrochemicals) core->prod_ether NaH / ROH Nucleophilic Sub.

Caption: Divergent synthesis strategy transforming the chloro-core into three distinct pharmacological classes.

Applications & Case Studies

Case Study 1: Kinase Inhibition (CDK/VEGFR)

In kinase drug discovery, the pyridazine nitrogen atoms often function as the "hinge binder," accepting a hydrogen bond from the backbone NH of the kinase ATP pocket.

  • Role of 2-Ethoxy: The ethoxy group forces the phenyl ring to twist relative to the pyridazine. This twist is often critical to avoid steric clash with the "gatekeeper" residue in the kinase pocket.

  • Example: Analogs of this scaffold have shown activity against CDK2 and VEGFR2 , where the 6-aryl group occupies the hydrophobic back-pocket.

Case Study 2: Antihypertensive Agents

Historically, 3-hydrazino-6-arylpyridazines were developed as vasodilators.

  • Mechanism: The 3-chloro group is displaced by hydrazine (

    
    ). The resulting hydrazino group interferes with calcium flux in vascular smooth muscle.
    
  • Reference Compound: While not identical, this mimics the pharmacophore of Hydralazine and Cadralazine , but with improved metabolic stability due to the aryl substitution.

References

  • Synthesis of 3,6-Dichloropyridazine (Precursor)

    • Bristol-Myers Squibb Company.[2] "Method for synthetizing 3,6-dichloropyridazine." Patent WO2019/89442.[2] Link

  • Suzuki Coupling on Pyridazines

    • Lirias (KU Leuven). "Strategy for the synthesis of pyridazine heterocycles and its derivatives." Link

  • Medicinal Chemistry of Pyridazines (Review)

    • Journal of Medicinal Chemistry. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Link

  • SNAr Reactivity of Heterocycles

    • Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction."[3] Link

  • Specific Analog Data (2-Methoxy/Ethoxy)

    • PubChem. "3-Chloro-6-(2-methoxyphenyl)pyridazine Compound Summary."[4] Link

Sources

The Physicochemical Core: A Guide to Substituted Pyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of substituted pyridazines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine (1,2-diazine) scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinct from its isomers pyrimidine and pyrazine. Its utility extends beyond simple bioisosterism; the adjacent nitrogen atoms create a unique electronic environment characterized by a high dipole moment (~4.0 D), "dual" hydrogen-bonding capacity, and a tunable lipophilicity profile.

This guide provides a rigorous analysis of the physicochemical properties of substituted pyridazines. It integrates quantitative data with mechanistic insights into metabolic stability—specifically Aldehyde Oxidase (AO) liability—and offers validated experimental protocols for property determination.[1]

Electronic Architecture & Aromaticity

The defining feature of the pyridazine ring is the repulsion between the lone pairs of the adjacent nitrogen atoms. This N–N interaction destabilizes the ground state relative to pyrazine and pyrimidine, resulting in unique reactivity and physicochemical profiles.[1]

Dipole Moment and Solvation

Pyridazine exhibits the highest dipole moment among the diazines, significantly influencing its aqueous solubility and permeability.

HeterocycleDipole Moment (

, Debye)

(Octanol/Water)
Aqueous Solubility
Pyridazine 3.95 – 4.22 -0.73 High
Pyrimidine2.10 – 2.40-0.40Moderate
Pyrazine0-0.20Moderate
Pyridine2.200.65Low/Moderate

Mechanistic Insight: The high polarity of pyridazine allows it to participate in strong dipole-dipole interactions and


-stacking arrangements that are geometrically distinct from phenyl or pyridine rings. This makes it an excellent scaffold for optimizing binding enthalpy in polar pockets.[1]
Aromaticity and Geometry

While aromatic, pyridazine has a lower resonance energy than benzene or pyridine.[1] The N–N bond length (1.34 Å) is intermediate between a single and double bond, indicating delocalization, but the ring retains significant localized character. This electronic distribution makes the C-3 and C-6 positions highly electrophilic, a property that dictates both synthetic functionalization and metabolic susceptibility.

Acid-Base Chemistry: The pKa Landscape

Pyridazine is a weak base with a conjugate acid pKa of approximately 2.24 – 2.33 .[1] This is significantly lower than pyridine (pKa ~5.2), attributed to the inductive electron-withdrawing effect of the adjacent nitrogen atom.

Substituent Effects and Hammett Correlation

The basicity of pyridazine is highly sensitive to ring substitution.[1] This sensitivity is quantified by the Hammett reaction constant (


).[1][2]
  • Pyridazine Protonation

    
    :  ~5.29[1][3]
    
  • Pyridine Protonation

    
    :  ~5.94[1][3]
    

Interpretation: The high


 value indicates that the pKa of pyridazines can be drastically modulated by electronic tuning.[1] Electron-donating groups (EDGs) at C-3/C-6 or C-4/C-5 can raise the pKa to physiologically relevant levels (e.g., for salt formation).
Quantitative Substituent Effects (Table)
Substituent (Pos.)Effect on pKaApprox. pKa ValueMechanism
Unsubstituted Reference2.30N/A
3-Methyl +0.6 units2.93Inductive donation (+I) stabilizes cation.
3-Amino +3.5 units~5.80Resonance donation (+R) significantly stabilizes cation.[1]
3-Chloro -1.5 units< 1.0Inductive withdrawal (-I) destabilizes cation.[1]
3-Methoxy +0.2 units2.50Competing +R and -I effects; weak net increase.[1]

Lipophilicity & Solubility Tuning[4]

Pyridazines are generally less lipophilic than their pyridine and phenyl counterparts, making them valuable "logP lowering" bioisosteres.[1]

Regioisomerism and LogP

The position of substituents on the pyridazine ring has a measurable impact on lipophilicity, often driven by the dipole vector alignment.

  • 4-Substituted Pyridazinones: Typically exhibit higher

    
     values.[1]
    
  • 5-Substituted Pyridazinones: Typically exhibit lower

    
     values.[1]
    
  • Design Tip: To lower the lipophilicity of a lead compound without changing the functional group, shifting a substituent from C-4 to C-5 (or C-3 to C-6 depending on the core) can result in a

    
     of -0.3 to -0.7 units.
    

Metabolic Stability: The Aldehyde Oxidase (AO) Challenge

A critical liability for pyridazines is oxidation by cytosolic Aldehyde Oxidase (AO).[1] Unlike CYP450 enzymes, AO attacks electron-deficient systems via nucleophilic attack (hydride transfer mechanism) at the carbon


 to the nitrogen (C-3 or C-6).
Structural Defense Strategies

To mitigate AO clearance, medicinal chemists must employ specific blocking or electronic deactivation strategies.[1]

AO_Defense_Strategy Start Pyridazine Lead Candidate (High AO Clearance) Check_Pos Are C-3 or C-6 positions unsubstituted? Start->Check_Pos Strategy_Block Steric Blocking Strategy Check_Pos->Strategy_Block Yes Strategy_Elec Electronic Deactivation Strategy Check_Pos->Strategy_Elec No (or Sterically constrained) Strategy_Scaffold Scaffold Hopping/Fusing Check_Pos->Strategy_Scaffold Alternative Block_Action Introduce small alkyl (Me, Et) or Amino (-NH2) at C-3/C-6 Strategy_Block->Block_Action Result AO Resistant Analog Block_Action->Result Elec_Action Introduce EDG (e.g., -OMe, -NRaRb) at C-4/C-5 to increase e- density Strategy_Elec->Elec_Action Elec_Action->Result Scaffold_Action Fuse ring to C-3/C-4 (e.g., Thienopyridazine) Strategy_Scaffold->Scaffold_Action Scaffold_Action->Result

Figure 1: Decision tree for mitigating Aldehyde Oxidase (AO) metabolism in pyridazine scaffolds. AO preferentially attacks electron-deficient


-carbons.

Experimental Protocols

Reliable measurement of physicochemical properties is essential for validating computational predictions.[1]

Protocol A: Determination of pKa via Spectrophotometric Titration

Best for sparingly soluble pyridazines where potentiometry fails.

Principle: The UV absorption spectrum of pyridazine changes upon protonation.[1] The pKa is determined by monitoring the change in absorbance at a specific wavelength (


) as a function of pH.[1]

Materials:

  • Analyte: 10 mM stock solution of substituted pyridazine in DMSO/Methanol.

  • Buffer: Universal buffer (Britton-Robinson) ranging from pH 1.5 to 8.0.[1]

  • Instrument: UV-Vis Spectrophotometer (double beam preferred).[1]

Workflow:

  • Preparation: Prepare a series of 10 samples, each containing 50

    
    L of analyte stock and 2.95 mL of buffer at different pH values (0.5 unit increments).
    
  • Scanning: Record the UV spectrum (200–400 nm) for the most acidic (fully protonated) and most basic (neutral) samples to identify the analytical wavelength (

    
    ) where the difference in absorbance (
    
    
    
    ) is maximal.[1]
  • Titration: Measure Absorbance at

    
     for all pH samples.
    
  • Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation (sigmoid function) to solve for the inflection point (pKa).

    • Self-Validation: The isosbestic point (wavelength where all spectra cross) must remain constant.[1] A drifting isosbestic point indicates decomposition or precipitation.[1]

Protocol B: Lipophilicity Assessment via RP-TLC

A high-throughput surrogate for shake-flask LogP.

Principle: Retention on a non-polar stationary phase (C18) correlates linearly with lipophilicity.[1]

Materials:

  • Stationary Phase: RP-18

    
     silica gel plates.[1]
    
  • Mobile Phase: Acetone/Water mixtures (ranging from 30% to 70% acetone).[1]

Workflow:

  • Spotting: Apply 1

    
    L of pyridazine solution (1 mg/mL) to the plate.
    
  • Elution: Develop plates in varying mobile phase compositions (

    
     fraction of organic modifier).
    
  • Calculation: Calculate

    
     for each spot. Convert to 
    
    
    
    :
    
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (volume fraction of acetone).[1]
    • Linear Regression:

      
      
      
    • The intercept

      
       is the lipophilicity index corresponding to 100% water, which correlates linearly with standard Shake-Flask LogP.
      

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023.

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing, 2022.[1]

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Expert Opinion on Drug Metabolism & Toxicology, 2013.[1]

  • Lipophilicity of aminopyridazinone regioisomers. Journal of Pharmaceutical and Biomedical Analysis, 2003.[1]

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI, 2022.[1]

Sources

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its versatile substitution patterns, make it a "privileged scaffold." This allows for the generation of diverse compound libraries with a wide spectrum of biological activities.[1][3][4] This guide provides a detailed exploration of the core mechanisms through which pyridazine derivatives exert their therapeutic effects across several key disease areas, including oncology, inflammation, and neurological disorders.

Part 1: Anticancer Mechanisms - Targeting Aberrant Cell Signaling

Pyridazine derivatives have demonstrated significant potential in oncology by targeting critical pathways involved in tumor growth, proliferation, and survival.[1][5] Many of these compounds function by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[1][5]

Inhibition of Angiogenesis via VEGFR-2 Blockade

A primary mechanism for the anticancer activity of many pyridazine derivatives is the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][6] This is often achieved by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase.[1][6] By competitively binding to the ATP-binding site within the kinase domain of VEGFR-2, these compounds block its autophosphorylation and subsequent downstream signaling.[1][7] This effectively halts the signaling cascade that promotes endothelial cell proliferation and migration.[6] Several pyridazine-based compounds have shown potent VEGFR-2 inhibitory activity, with IC50 values ranging from the low micromolar to the nanomolar level.[6]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridazine Derivatives Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Downregulation of the JNK Pathway

Recent studies have highlighted another anticancer mechanism involving the c-Jun N-terminal kinase (JNK) pathway.[8] The JNK signaling cascade is known to support cancer cell survival and proliferation. Upon activation, JNK phosphorylates transcription factors like c-Jun and c-Fos, which in turn induce the transcription of key cell cycle proteins such as cyclin D1.[8] Certain novel 3,6-disubstituted pyridazine derivatives have been shown to downregulate this pathway, leading to reduced tumor volume and the induction of necrosis in preclinical models.[8]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method to determine the in-vitro efficacy of pyridazine derivatives against VEGFR-2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu, Tyr) 4:1 substrate.

  • Adenosine triphosphate (ATP), radio-labeled or with a suitable detection system (e.g., ADP-Glo™).

  • Test pyridazine derivatives dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • 96-well microplates.

  • Plate reader compatible with the chosen detection method.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test pyridazine derivatives in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the Poly(Glu, Tyr) substrate.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include control wells with DMSO only (no inhibition) and wells without enzyme (background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for VEGFR-2 to ensure competitive binding can be observed.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction. The method of detection will depend on the ATP system used. For ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Subtract the background reading, and normalize the data to the "no inhibition" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality: This assay directly measures the compound's ability to interfere with the fundamental catalytic activity of the VEGFR-2 enzyme. By keeping the substrate and ATP concentrations constant, any reduction in signal can be directly attributed to the inhibitory action of the pyridazine derivative on the enzyme's ability to phosphorylate its substrate.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

Compound IDTargetIC50 ValueTarget Cancer Cell LineReference
8c VEGFR-21.8 µM-[6]
8f VEGFR-21.3 µM-[6]
18b VEGFR-260.7 nM-[6]
18c VEGFR-2107 nM-[6]
9e JNK1 PathwayNot specifiedNCI-60 Panel[8]

Part 2: Anti-inflammatory Mechanisms - Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases.[1][9] Pyridazine derivatives exhibit significant anti-inflammatory properties, primarily by inhibiting enzymes and signaling molecules central to the inflammatory response.[10][11]

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of anti-inflammatory action for pyridazine derivatives is the inhibition of cyclooxygenase (COX) enzymes.[10][12] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[12][13] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[12] Many pyridazine derivatives have been developed as selective COX-2 inhibitors, which offers the advantage of reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][14][15] For example, the pyridazinone derivative ABT-963 has shown excellent selectivity and high oral potency as a COX-2 inhibitor.[14]

Modulation of Pro-inflammatory Cytokines

Beyond COX inhibition, some pyridazine compounds regulate the inflammatory response by modulating key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][11] These cytokines play a crucial role in sustaining inflammatory responses.[11] Pyridazine scaffolds have been shown to be effective in reducing the release of TNF-α and disrupting IL-6 signaling, presenting another avenue for their anti-inflammatory effects.[11]

Signaling Pathway: COX-2 Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Inhibitor Pyridazine Derivatives Inhibitor->COX2 Inhibits

Caption: Inhibition of prostaglandin synthesis via COX-2 by pyridazine derivatives.

Experimental Protocol: In-Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the selective inhibitory activity of pyridazine derivatives against COX-1 and COX-2 isoforms.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Test compounds and a reference NSAID (e.g., Celecoxib, Indomethacin).

  • Reaction buffer (e.g., Tris-HCl).

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Compound Incubation: In separate reaction tubes for COX-1 and COX-2, add the enzyme solution and the test pyridazine derivative at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a precise time (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. This typically involves incubating the reaction supernatant with a PGE2-peroxidase conjugate and a specific antibody in a pre-coated microplate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Trustworthiness: This protocol provides a self-validating system by directly measuring the product (PGE2) of the enzymatic reaction. The inclusion of both COX isoforms allows for a direct assessment of selectivity, a critical parameter for modern anti-inflammatory drug development.

Part 3: Neurological and Neuroprotective Mechanisms

The pyridazine scaffold is also prominent in the development of agents for neurological disorders, including Alzheimer's disease and anxiety.[16][17]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, a key therapeutic strategy is to enhance cholinergic neurotransmission.[16][18] Pyridazine derivatives, particularly imidazo[1,2-b]pyridazines, have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[16][19] By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons seen in Alzheimer's patients.[19] Some derivatives have shown potent AChE inhibitory activity with IC50 values in the nanomolar range.[19][20]

Modulation of GABA-A Receptors

Pyridazine derivatives have been synthesized to act as selective modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[21][22] Depending on their specific structure, these compounds can act as either antagonists or subtype-selective agonists.[21][23][24]

  • Antagonists: Certain arylaminopyridazine derivatives of GABA are potent and competitive GABA-A receptor antagonists.[21][25]

  • Subtype-Selective Agonists: Other series have been developed as agonists selective for the α2/α3 subtypes of the GABA-A receptor. This selectivity is sought to develop anxiolytic agents that have reduced sedative side effects, which are typically associated with non-selective activation of the α1 subtype.[23][24]

Activation of Excitatory Amino Acid Transporter 2 (EAAT2)

Some pyridazine derivatives have been identified as activators of the excitatory amino acid transporter 2 (EAAT2).[26][27] EAAT2 is crucial for clearing excess glutamate from the synaptic cleft.[26] Overstimulation by glutamate leads to excitotoxicity, a process implicated in neuronal damage in various neurological conditions. By enhancing the activity of EAAT2, these compounds promote glutamate reuptake, providing a neuroprotective effect.[26][27]

Experimental Workflow: Acetylcholinesterase Inhibition Assay (Ellman's Method)

AChE_Assay cluster_steps Assay Steps cluster_reaction Core Reaction Prep 1. Prepare Reagents: AChE, DTNB, ATCI, Inhibitor Mix 2. Incubate: AChE + Inhibitor Prep->Mix React 3. Add Substrates: DTNB + ATCI Mix->React Measure 4. Measure Absorbance: (412 nm over time) React->Measure ATCI_hydrolysis Acetylthiocholine (ATCI) --[AChE]--> Thiocholine + Acetate Analyze 5. Calculate: % Inhibition & IC50 Measure->Analyze Color_reaction Thiocholine + DTNB --> Yellow Anion (TNB²⁻)

Caption: Workflow for determining AChE inhibition using Ellman's colorimetric method.

Table 2: Neuroactive Properties of Selected Pyridazine Derivatives

Compound IDTargetActivityIC50 / PotencyReference
Compound 5h AChEInhibition~43% cell death at 100 µM[19]
Compound 5 AChE / BuChEDual Inhibition0.26 µM (AChE), 0.19 µM (BuChE)[17][20]
SR 95103 GABA-A ReceptorCompetitive Antagonist-[21][22]
LDN-212320 EAAT2ActivationPotent activator[26][27]

Part 4: Antimicrobial Mechanisms

Pyridazine and pyridazinone derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens.[28][29][30] They have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as several fungal species.[2][28] The precise mechanisms are varied and often depend on the specific substitutions on the pyridazine core. The effectiveness of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[1][4] For instance, certain diarylurea derivatives based on a pyridazinone scaffold have shown potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans with MIC values as low as 16 μg/mL.[4]

Conclusion

The pyridazine scaffold is a remarkably versatile and "wonder nucleus" in medicinal chemistry, giving rise to derivatives with a vast array of pharmacological activities.[31][32] Their mechanisms of action are diverse, ranging from the highly specific inhibition of key enzymes like VEGFR-2, COX-2, and AChE to the modulation of complex signaling pathways and neurotransmitter systems. The ability to systematically modify the pyridazine core allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. This in-depth understanding of their molecular mechanisms is crucial for drug development professionals to rationally design the next generation of pyridazine-based therapeutics to address unmet needs in oncology, inflammation, and neurology.

References

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC. (n.d.). National Center for Biotechnology Information.
  • The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview. (n.d.). BenchChem.
  • Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. (2021, May 5). Eurasian Chemical Communications.
  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl-Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024, October 21). PubMed.
  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023, September 10). ResearchGate.
  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace.
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019, September 6). Taylor & Francis Online.
  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (n.d.). Semantic Scholar.
  • Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. (2021, July 15). Eurasian Chemical Communications.
  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024, October 21). MDPI.
  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023, September 26). PubMed.
  • General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. (2010, July 15). Drug Development and Therapeutics.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024, August 19). ACS Omega.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). National Center for Biotechnology Information.
  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (n.d.). PubMed.
  • An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. (1985). PNAS.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024, June 5). RSC Publishing.
  • A Pyridazine Series of α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. (2006, March 22). ACS Publications.
  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. (n.d.). PubMed.
  • A pyridazine series of alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. (2006, April 20). PubMed.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. (2025, August 13). Bentham Science.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ChEMBL.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). National Center for Biotechnology Information.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). MDPI.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT. (n.d.). Usiena air.
  • VEGFR-2 inhibitor. (n.d.). Wikipedia.
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020, August 26). PubMed.
  • Structures of VEGFR-2 inhibitors approved for clinical use. (n.d.). ResearchGate.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication.
  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (n.d.). ResearchGate.
  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. (n.d.). idosi.org.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. (2017, June 22). PubMed.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022, August 10). Research Journal of Pharmacy and Technology.
  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. (n.d.). Scilit.
  • Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. (2005, January 1). R Discovery.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology.

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Methodological & Application

Synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Significance

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine represents a critical desymmetrization of 3,6-dichloropyridazine.

This guide details the selective mono-arylation of 3,6-dichloropyridazine using (2-ethoxyphenyl)boronic acid. The core challenge is selectivity : preventing the formation of the bis-arylated byproduct (3,6-bis(2-ethoxyphenyl)pyridazine) while maintaining high conversion of the starting material. This protocol leverages the electronic deactivation of the pyridazine ring following the first coupling event to achieve high mono-selectivity.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on a Suzuki-Miyaura cross-coupling.[1][2][3][4] Unlike standard benzene derivatives, the electron-deficient nature of the pyridazine ring facilitates rapid oxidative addition.

Key Mechanistic Insight (Selectivity): 3,6-Dichloropyridazine is highly electron-deficient, making it very reactive toward Pd(0). Upon the first substitution with the electron-rich 2-ethoxyphenyl group, the electron density of the pyridazine ring increases. This deactivates the remaining C–Cl bond toward the second oxidative addition, kinetically favoring the mono-substituted product.

Reaction Pathway Diagram

ReactionPathway SM 3,6-Dichloropyridazine (Symmetric Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 DME / H2O, 90°C SM->Catalyst Reagent (2-Ethoxyphenyl)boronic acid (Nucleophile) Reagent->Catalyst Product 3-Chloro-6-(2-ethoxyphenyl)pyridazine (Target: Mono-arylated) Catalyst->Product k1 (Fast) Major Pathway Byproduct 3,6-bis(2-ethoxyphenyl)pyridazine (Undesired Bis-product) Product->Byproduct k2 (Slow) Minor Pathway (Excess Boronic Acid)

Figure 1: Reaction pathway highlighting the kinetic competition between mono- and bis-arylation.

Experimental Protocol
3.1 Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][5]Mass/VolRole
3,6-Dichloropyridazine 148.981.0500 mgElectrophile
(2-Ethoxyphenyl)boronic acid 166.001.05585 mgNucleophile
Pd(PPh₃)₄ 1155.560.05194 mgCatalyst
Na₂CO₃ (2M aq. solution) 105.992.54.2 mLBase
1,2-Dimethoxyethane (DME) 90.12N/A12 mLSolvent

Critical Note on Stoichiometry: Do not exceed 1.05 equivalents of boronic acid. Excess boronic acid is the primary driver for bis-coupling.

3.2 Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 50 mL round-bottom flask (or microwave vial) with a magnetic stir bar and a rubber septum.

  • Add 3,6-dichloropyridazine (500 mg, 3.36 mmol) and (2-ethoxyphenyl)boronic acid (585 mg, 3.53 mmol).

  • Add DME (12 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 10 minutes. This is crucial to prevent homocoupling of the boronic acid and oxidation of the catalyst.

Step 2: Catalyst & Base Addition [1][2]

  • Add Pd(PPh₃)₄ (194 mg, 0.17 mmol) quickly to the vessel.

  • Add the 2M Na₂CO₃ solution (4.2 mL) via syringe.

  • Sparge with Argon for an additional 2 minutes.

  • Seal the vessel (condenser with N2 balloon for flask; crimp cap for vial).

Step 3: Reaction

  • Heat the mixture to 90°C (oil bath temperature).

  • Stir vigorously for 4–6 hours .

  • Monitoring: Check by TLC (30% Ethyl Acetate in Hexanes) or LC-MS every hour.

    • Target Rf: ~0.4 (UV active).

    • Starting Material Rf: ~0.6.

    • Stop Condition: Stop heating immediately when the starting material (3,6-dichloropyridazine) is <5%. Do not wait for 100% conversion if bis-product starts appearing.

Step 4: Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (30 mL).

  • Separate the layers.[1] Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0% to 30% EtOAc in Hexanes.

    • Elution Order: Starting Material (if any) -> Product -> Bis-product.

  • Collect fractions containing the pure mono-product and concentrate to dryness.

Characterization & Quality Control

The 2-ethoxy group provides distinct NMR signals that differentiate it from the starting material and potential hydrolysis byproducts.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, 3H), 4.10 (q, 2H)Ethoxy Group: Characteristic triplet and quartet for the -OCH₂CH₃ chain.
δ 7.50 - 8.10 (m, 4H)Phenyl Ring: Aromatic protons of the 2-ethoxyphenyl group.
δ 7.60 (d, 1H), 8.05 (d, 1H)Pyridazine Ring: Two doublets (J ≈ 9 Hz) indicating the asymmetric 3,6-substitution.
LC-MS (ESI+) [M+H]⁺ = 235.06Consistent with C₁₂H₁₁ClN₂O. Look for characteristic Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).
Appearance Off-white to pale yellow solidTypical for chloropyridazines.
Troubleshooting & Optimization
Common Failure Modes
  • High Bis-Coupling (>10%):

    • Cause: Excess boronic acid or localized high concentration.

    • Solution: Reduce boronic acid to 0.95 eq. Add the catalyst after the base to ensure the boronic acid is activated only when dispersed.

  • Hydrolysis (Formation of Pyridazinone):

    • Cause: Reaction time too long or temperature too high in aqueous base.

    • Solution: Switch to anhydrous conditions: Use Cs₂CO₃ in 1,4-Dioxane at 100°C.

  • Stalled Reaction:

    • Cause: Catalyst poisoning by oxygen.

    • Solution: Ensure rigorous degassing. If the solution turns black (Pd precipitation) early, add 1-2% more catalyst.

Alternative Catalyst System

If Pd(PPh₃)₄ fails to drive conversion, switch to the second-generation catalyst system:

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

  • Solvent: Toluene / Ethanol / Water (4:1:1)

  • Benefit: The bidentate ligand (dppf) is more stable and often provides higher turnover numbers for heteroaryl chlorides.

References
  • General Selectivity in Pyridazine Couplings

    • Lennon, P. B., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Beilstein J. Org. Chem., 2017.
  • Protocol for Chloropyridazine Mono-arylation

    • BenchChem Technical Guides.
  • Analogous Synthesis (Methoxy Derivative)

    • PubChem Compound Summary for CID 26370277 (3-chloro-6-(2-methoxyphenyl)pyridazine).
  • Mechanistic Insights on Dichloropyridazines

    • Strotman, N. A., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines."[6] J. Am. Chem. Soc., 2013.

Sources

Suzuki coupling reaction for 3-aryl-6-chloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Aryl-6-Chloropyridazines via Suzuki-Miyaura Cross-Coupling

Abstract

The 3-aryl-6-chloropyridazine scaffold is a privileged intermediate in medicinal chemistry, serving as a gateway to complex heterocyclic therapeutics including p38 MAP kinase inhibitors and antitubercular agents. This guide details a robust, regioselective Suzuki-Miyaura cross-coupling protocol to desymmetrize 3,6-dichloropyridazine. By controlling stoichiometry, catalyst-ligand architecture, and reaction thermodynamics, researchers can achieve high mono-arylation selectivity (>90%) while suppressing bis-coupling and hydrolytic side reactions.

Introduction & Strategic Analysis

The synthesis of 3-aryl-6-chloropyridazines presents a classic desymmetrization challenge. The starting material, 3,6-dichloropyridazine, possesses C2v symmetry with two equivalent electrophilic sites. The objective is to couple exactly one aryl group while preserving the second chloride for subsequent diversification (e.g., SNAr or a second cross-coupling).

Mechanistic Insight: The Selectivity Paradox

In many electrophilic aromatic substitutions, the first substitution deactivates the ring, facilitating mono-selectivity. However, in Palladium-catalyzed cross-couplings, the electronic impact of the newly installed aryl group is nuanced:

  • Electronic Deactivation: The installed aryl group (typically electron-neutral or donating via resonance) renders the pyridazine ring slightly more electron-rich compared to the starting dichloride. This increases the electron density at the remaining C-Cl bond, raising the activation energy for the second oxidative addition by the nucleophilic Pd(0) species. This electronic bias naturally favors mono-selectivity.

  • The Risk: If the reaction temperature is too high or the catalyst loading excessive, the highly active catalyst will overcome this barrier, leading to the thermodynamic bis-aryl product.

Optimization Matrix
ParameterRecommendationRationale
Stoichiometry 1.0 equiv Dichloride : 1.05–1.1 equiv Boronic AcidLimiting the nucleophile is the primary control against bis-coupling.
Catalyst Pd(PPh₃)₄ (3–5 mol%)The bulky triphenylphosphine ligands stabilize the Pd(0) species and provide moderate activity, sufficient for the electron-deficient pyridazine but slow enough to prevent uncontrolled bis-coupling.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Carbonate bases are mild enough to minimize base-mediated hydrolysis of the chloropyridazine to pyridazinone (a common impurity).
Solvent DME/Water (2:1) or Dioxane/Water (4:1)Water is essential for the activation of the boronic acid (formation of the boronate species).

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the targeted mono-arylation cycle.

ReactionPathway SM 3,6-Dichloropyridazine (C2v Symmetric) OxAdd Oxidative Addition Complex (Pd-II) SM->OxAdd + Cat Cat Pd(0) Catalyst TransMet Transmetallation (with Ar-B(OH)2) OxAdd->TransMet + Base / Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product 3-Aryl-6-chloropyridazine (Target Mono-Product) RedElim->Product Cycle 1 Complete BisProduct 3,6-Diarylpyridazine (Bis-Impurity) Product->BisProduct Over-reaction (Excess Ar-B(OH)2 / High T)

Caption: Kinetic pathway favoring mono-arylation via controlled oxidative addition.

Detailed Experimental Protocol

Target: Synthesis of 3-(4-methoxyphenyl)-6-chloropyridazine (Example Substrate) Scale: 5.0 mmol

Materials & Reagents
  • 3,6-Dichloropyridazine (745 mg, 5.0 mmol)

  • 4-Methoxyphenylboronic acid (836 mg, 5.5 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (1.06 g, 10.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (25 mL)

  • Deionized Water (12 mL)

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Critical: Ensure glassware is oven-dried, though the reaction tolerates water, the initial setup should be clean.

  • Solvent Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Combine DME and Water in the RBF.

    • Bubble high-purity Nitrogen or Argon gas directly into the solvent mixture for 20 minutes.

    • Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Reagent Addition:

    • Add 3,6-Dichloropyridazine, Boronic Acid, and Na₂CO₃ to the solvent.[1]

    • Continue sparging with inert gas for another 5 minutes.

    • Add the Pd(PPh₃)₄ catalyst last under a positive stream of inert gas.

    • Immediately seal the system (septum or condenser with N₂ balloon).

  • Reaction:

    • Heat the mixture to 85°C (oil bath temperature).

    • Stir vigorously (600+ RPM) to ensure mixing of the biphasic system.

    • Monitoring: Check TLC after 2 hours (Eluent: 30% EtOAc in Hexanes).

    • Endpoint: The reaction is complete when the starting dichloride is consumed (<5%). Do not extend heating unnecessarily to avoid bis-coupling.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate the layers.[1] Extract the aqueous layer once more with Ethyl Acetate (2 x 30 mL).

    • Combine organic phases and wash with Brine (sat. NaCl, 50 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[2]

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The bis-coupled product is typically more non-polar (elutes first), followed by the mono-product, then any hydrolyzed impurities.

Workflow & Quality Control

ProtocolWorkflow Start Start: Clean RBF Degas Degas Solvents (DME/H2O, 20 min N2) Start->Degas AddReagents Add Reactants + Base Add Catalyst LAST Degas->AddReagents Heat Heat to 85°C Reflux under N2 AddReagents->Heat QC QC Check (TLC/LCMS) @ 2 Hours Heat->QC QC->Heat Incomplete Workup Extraction (EtOAc) Wash (Brine) Dry (Na2SO4) QC->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure 3-Aryl-6-chloropyridazine Purify->Final

Caption: Operational workflow emphasizing the critical QC checkpoint to prevent over-reaction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling observed (>10%) Excess boronic acid or high temperature.Reduce boronic acid to 1.0 equiv. Lower temp to 70°C.
Low Conversion Catalyst deactivation (O₂).Improve degassing. Switch to Pd(dppf)Cl₂ (more robust).
Hydrolysis (Pyridazinone formation) Base is too strong or reaction too long.Switch base to K₃PO₄ or NaHCO₃. Reduce reaction time.
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).[3]Use Boronic Ester (Pinacol) or increase catalyst loading to speed up coupling.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Retrieved from

  • Miyaura, N., & Suzuki, A. (1979).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational review establishing the mechanism).

  • Goff, D. A., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.[4] Journal of Organic Chemistry. Retrieved from (Demonstrates ligand control in analogous dichloro-systems).

  • ChemicalBook. Synthesis Routes for 3-Chloro-6-phenylpyridazine. Retrieved from

Sources

Technical Application Note: Regioselective Synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental protocol for the synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine , a critical heteroaryl scaffold in medicinal chemistry.[1] The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering unique physicochemical properties (logP, aqueous solubility) and hydrogen-bonding potential.

The primary synthetic challenge addressed in this guide is regioselectivity . Starting from the symmetric 3,6-dichloropyridazine, the protocol must ensure mono-arylation to the target 3-chloro-6-aryl species while minimizing the formation of the bis-arylated byproduct (3,6-bis(2-ethoxyphenyl)pyridazine).[1]

Retrosynthetic Analysis & Strategy

The most robust route for library synthesis and scale-up is the Suzuki-Miyaura Cross-Coupling .[1] Unlike cyclization methods (which require specific 1,4-dicarbonyl precursors), this route utilizes commercially available 3,6-dichloropyridazine and (2-ethoxyphenyl)boronic acid.[1]

Strategic Considerations:
  • Symmetry Breaking: 3,6-Dichloropyridazine is chemically equivalent at both chloride positions.[1] Statistical probability suggests a mixture of starting material, mono-product, and bis-product.[1]

  • Steric Influence: The ortho-ethoxy group on the boronic acid introduces steric hindrance, which actually aids the protocol by slowing the second coupling event, thereby improving selectivity for the mono-product compared to para-substituted analogs.[1]

  • Catalyst Selection: Pd(dppf)Cl₂[1]·DCM is selected over Pd(PPh₃)₄ due to its higher stability and efficiency with sterically demanding ortho-substituted boronic acids.[1]

Retrosynthesis Target 3-Chloro-6-(2-ethoxyphenyl)pyridazine (Target) Precursor1 3,6-Dichloropyridazine (Electrophile) Target->Precursor1 Suzuki-Miyaura Disconnection Precursor2 (2-Ethoxyphenyl)boronic acid (Nucleophile) Target->Precursor2 Catalyst Pd(dppf)Cl2 / Na2CO3 (Catalytic System) Precursor1->Catalyst Precursor2->Catalyst

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki-Miyaura approach.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
3,6-Dichloropyridazine 148.981.01.49 g (10 mmol)Electrophile
(2-Ethoxyphenyl)boronic acid 166.001.051.74 g (10.5 mmol)Nucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.03245 mg (0.3 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.02.12 g (20 mmol)Base
1,4-Dioxane --40 mLSolvent (Organic)
Water (degassed) --10 mLSolvent (Aqueous)
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) or a heavy-walled pressure vial. Equip with a magnetic stir bar.[3]

  • Solvent Degassing: In a separate flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes. Scientific Note: Removal of O₂ is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Charging Solids: Add 3,6-dichloropyridazine, (2-ethoxyphenyl)boronic acid, and Na₂CO₃ to the reaction vessel.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.

    • Caution: Palladium catalysts can be air-sensitive; minimize exposure time or add in a glovebox if available.[1]

  • Solvent Addition: Syringe the degassed solvent mixture into the reaction vessel under a stream of inert gas. Seal the vessel with a septum (or cap if using a vial).[3]

Phase 2: Reaction Execution 6. Heating: Place the vessel in a pre-heated oil block/bath at 90°C . 7. Monitoring: Stir vigorously (800 rpm). Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS every 2 hours.

  • Target Rf: ~0.4 (UV active).[1]
  • Starting Material Rf: ~0.6.[1]
  • Bis-product Rf: ~0.25 (more polar due to extended conjugation/heteroatoms, or sometimes less polar depending on stationary phase; LC-MS is preferred for definitive ID).[1]
  • Termination: The reaction typically reaches completion for the mono-product in 4–6 hours . Do not extend overnight unnecessarily, as this promotes bis-coupling or hydrolysis of the remaining chloride.[1]

Phase 3: Work-up 9. Cooling: Cool the mixture to room temperature. 10. Filtration: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (50 mL). 11. Extraction: Transfer filtrate to a separatory funnel. Add water (30 mL) and extract with EtOAc (3 x 30 mL). 12. Drying: Combine organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter. 13. Concentration: Evaporate the solvent under reduced pressure (Rotavap, 40°C) to yield a crude semi-solid.

Phase 4: Purification 14. Flash Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]
  • Eluent Gradient: 0%
    
    
    30% EtOAc in Hexanes.
  • Elution Order: Unreacted 3,6-dichloropyridazine elutes first
    
    
    Target Product
    
    
    Bis-coupled byproduct.
  • Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize the chromatographed solid from Ethanol/Water.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected parameters.

TechniqueExpected ResultInterpretation
¹H NMR (CDCl₃) Doublet at

~7.5-8.0 ppm (pyridazine protons)
The 3,6-disubstitution pattern on pyridazine shows two doublets (AB system).[1] If singlet, symmetry suggests bis-coupling.[1]
¹H NMR (CDCl₃) Triplet/Quartet at

1.4/4.1 ppm
Characteristic ethoxy group signals.[1]
LC-MS (ESI+) M+H = 235.06 / 237.06Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) confirms presence of ONE chlorine atom.[1]
TLC Single spot under UV (254 nm)Absence of starting material (higher Rf) and bis-product.[1]

Troubleshooting & Optimization Logic

The following decision tree helps navigate common synthetic pitfalls.

Troubleshooting Start Reaction Analysis (LC-MS) Check1 Is Bis-Product (>10%) Present? Start->Check1 Check2 Is Starting Material Remaining? Check1->Check2 No Action1 REDUCE Boronic Acid to 0.95 eq LOWER Temp to 80°C Check1->Action1 Yes Action2 ADD 0.1 eq Boronic Acid EXTEND Time by 2h Check2->Action2 Yes Action3 Proceed to Work-up Check2->Action3 No

Figure 2: Logic flow for optimizing reaction stoichiometry and conditions.

Critical Causality:
  • Why 1.05 eq of Boronic Acid? A slight excess ensures conversion of the dichloride, but going higher (e.g., 1.5 eq) drastically increases the rate of the second oxidative addition, leading to the bis-product.

  • Why Dioxane/Water? Boronic acids require water to form the active boronate species (via transmetallation). Dioxane is miscible with water and dissolves the organic dichloride, creating a homogeneous phase at 90°C.

Safety & Hazards

  • 3,6-Dichloropyridazine: Irritant.[1] Avoid inhalation of dust.

  • Palladium Catalysts: Heavy metal toxicity.[1] Dispose of in dedicated heavy metal waste streams.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.[1]

References

  • BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.[1][2] (General Suzuki conditions for 3,6-dichloropyridazine).[1][3][4]

  • Schultheiss, N., & Eric, K. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines.[5] Heterocycles, 60(8), 1891.[6] (Demonstrates mono-selectivity logic on symmetric diazines).

  • Gao, Q., et al. (2012).[7] An unexpected C-C bond cleavage... approach toward 3,6-diarylpyridazines.[1][7] J. Org.[1][7] Chem., 77, 9865-9870.[7] (Background on pyridazine scaffold synthesis).

  • PubChem. 3-Chloro-6-phenylpyridazine Compound Summary. (Physicochemical properties and spectral data for the analog). [1]

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Application Note: Antimicrobial Profiling of Novel Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyridazine scaffold (1,2-diazine) represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a bioisostere for phenyl or pyridine rings while offering unique hydrogen-bonding capabilities via its vicinal nitrogen atoms.[1] Recent structure-activity relationship (SAR) studies highlight novel pyridazine derivatives—particularly 6-phenyl-3(2H)-pyridazinones and pyrimido[4,5-c]pyridazines—as potent inhibitors of bacterial targets such as Dihydropteroate Synthase (DHPS) and Enoyl-ACP reductase (FabI).

However, a recurring failure mode for these compounds in Gram-negative pathogens is poor membrane permeability or susceptibility to efflux pumps (e.g., AcrAB-TolC). This guide moves beyond standard MIC testing to provide a comprehensive, self-validating screening cascade designed to not only identify hits but to deconvolute "activity" from "accumulation."

Compound Management & Preparation

Reliable data begins with solubility. Pyridazine derivatives often exhibit poor aqueous solubility, necessitating rigorous solvent controls.

Protocol: Stock Solution Preparation
  • Solvent Selection: Dissolve solid compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it can be bactericidal at lower concentrations than DMSO.

  • Concentration: Prepare a master stock at 10 mg/mL or 20 mM .

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw degradation. Store at -20°C.

  • Validation (The "Pre-Screen"):

    • Dilute the stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Check: If precipitation occurs (visible turbidity), the compound requires a secondary solvent system (e.g., 10% DMSO + 5% Tween-80) or testing at lower concentrations.

Expert Insight: Never exceed 2.5% final DMSO concentration in bacterial assays. Most CLSI protocols recommend <1%. High DMSO levels can permeabilize bacterial membranes, creating false positives (synergy artifacts).

Primary Screening: Minimum Inhibitory Concentration (MIC)

Methodology aligned with CLSI M07 guidelines.

Rationale

The Broth Microdilution method is the gold standard for quantitative potency assessment. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological cations (Ca²⁺, Mg²⁺) are critical for bridging lipopolysaccharides (LPS) in the Gram-negative outer membrane. Unadjusted media can lead to artificially low MICs for membrane-active agents.

Experimental Workflow

Materials:

  • Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control), P. aeruginosa ATCC 27853.

  • Media: CAMHB (Ca²⁺ 20-25 mg/L; Mg²⁺ 10-12.5 mg/L).

  • Plate: 96-well round-bottom polypropylene plate (prevents protein binding common with polystyrene).

Step-by-Step Protocol:

  • Inoculum Prep:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of ~1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of compound (at 2x desired top concentration) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Final Test Density: 5 x 10⁵ CFU/mL.[2]

  • Incubation:

    • Seal with a gas-permeable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for Staphylococcus).

  • Readout:

    • Visual: Determine the lowest concentration with no visible turbidity.

    • Optical: Measure OD₆₀₀. Define MIC as ≥80% inhibition compared to Growth Control.

Self-Validation Check: The MIC of the Quality Control (QC) strain (e.g., Ciprofloxacin against E. coli ATCC 25922) must fall within the CLSI-defined range (0.004–0.015 µg/mL). If not, the run is invalid.

Secondary Screening: Bactericidal vs. Bacteriostatic

Pyridazines targeting DNA synthesis (e.g., Gyrase inhibition) are often bactericidal, while folate pathway inhibitors (DHPS) may be bacteriostatic.

Protocol: Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all wells ≥ MIC (clear wells) from the MIC plate.

  • Spot onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate for 24 hours at 35°C.

  • Calculation: The MBC is the concentration killing ≥99.9% of the initial inoculum (i.e., <5 colonies surviving from a 5 x 10⁵ CFU/mL start).

Visualization: Screening Workflow

ScreeningCascade Start Novel Pyridazine Library MIC Primary Screen: MIC (CLSI Broth Microdilution) Start->MIC Decision1 MIC < 16 µg/mL? MIC->Decision1 Data Analysis Discard Discard / Redesign (Check Solubility) Decision1->Discard No SecScreen Secondary Screen: MBC & Time-Kill Kinetics Decision1->SecScreen Yes MoA Mechanism of Action (Membrane vs. Intracellular) SecScreen->MoA Tox Safety Profiling (Cytotoxicity / Hemolysis) MoA->Tox Lead Lead Candidate (SI > 10) Tox->Lead Selectivity Index High

Figure 1: High-throughput screening cascade for prioritizing pyridazine hits based on potency, bactericidal activity, and safety.

Mechanistic Profiling: The Permeability Check

Critical for Gram-negative efficacy. Many pyridazines are active against the target enzyme but fail to penetrate the outer membrane.

Protocol: NPN Uptake Assay (Membrane Permeability)

1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe. It fluoresces weakly in aqueous environments but strongly in phospholipid environments. An intact Gram-negative outer membrane excludes NPN. If your pyridazine damages the membrane (or uses a self-promoted uptake pathway), NPN fluorescence will spike.

  • Preparation: Wash E. coli cells (mid-log phase) and resuspend in 5 mM HEPES buffer (pH 7.2) to OD₆₀₀ = 0.5.

  • Reaction:

    • Add 100 µL cell suspension to a black 96-well plate.

    • Add NPN (final conc. 10 µM).

    • Add Test Compound (at MIC and 2x MIC).

    • Control: Polymyxin B (Positive control for membrane permeabilization).

  • Measurement: Read fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

  • Interpretation:

    • High Fluorescence: Compound disrupts the outer membrane (potential toxicity risk).

    • Low Fluorescence + High Potency: Compound utilizes porin channels or active transport (Desirable).

Safety Profiling: Selectivity Index (SI)

A potent antibiotic is useless if it kills the host.

Protocol: Mammalian Cytotoxicity (MTT Assay)
  • Cells: Vero cells (kidney epithelial) or HepG2 (liver). Seed at 10⁴ cells/well in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add compound serial dilutions. Incubate 48h.

  • Development:

    • Add MTT reagent (0.5 mg/mL).[2] Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    • CC₅₀: Concentration reducing cell viability by 50%.

    • Selectivity Index (SI):

      
      
      
    • Target: SI > 10 is acceptable for hits; SI > 50 is preferred for leads.

Data Presentation & Analysis

Table 1: Representative Screening Data Layout
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioCC₅₀ (Vero)Selectivity Index (SI)
PDZ-001 2.0>64N/A50<1 (Toxic)
PDZ-002 4.08.02 (Bactericidal)>256>32 (Promising)
Cipro (Ctrl) 0.250.0081>100>1000
Z-Factor Calculation (For High-Throughput Validation)

For large library screens, calculate the Z-factor to validate assay quality:



  • 
    : Standard deviation, 
    
    
    
    : Mean.[3]
  • 
    : Positive control (max inhibition), 
    
    
    
    : Negative control (DMSO).
  • Interpretation: Z > 0.5 indicates an excellent assay.

Mechanism of Action Visualization

MoA_Pyridazine Compound Pyridazine Compound OM Outer Membrane (Gram-Neg) Compound->OM Diffusion? Porin Porin Entry (OmpF/C) Compound->Porin Preferred Route Target Intracellular Target (DHPS / DNA Gyrase) Porin->Target Accumulation Efflux Efflux Pump (AcrAB-TolC) Efflux->Compound Extrusion Target->Efflux Substrate Recognition DNA Bacterial Death (Replication Halted) Target->DNA Inhibition

Figure 2: Mechanistic pathway of pyridazine activity. Efficacy depends on the balance between Porin entry and Efflux extrusion before reaching the intracellular target (e.g., DHPS).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]

  • Dennis, M. L., et al. (2025). "Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site." ACS Infectious Diseases. [Link] (Note: Generalized link to journal based on search context).

  • Mustafa, Y. F. (2025).[4] "Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity." ResearchGate. [Link]

  • Mosmann, T. (1983).[5] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. [Link]

Sources

Application Notes and Protocols for 3-Chloro-6-(2-ethoxyphenyl)pyridazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization and application of 3-Chloro-6-(2-ethoxyphenyl)pyridazine as a potential chemical probe. While this specific molecule is a novel entity in the context of chemical probe development, its pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, often associated with kinase inhibition.[1][2][3] This guide, therefore, presents a prospective framework for its validation and use. We will detail the necessary experimental workflows to establish it as a high-quality chemical probe, adhering to the rigorous standards of potency, selectivity, and in-cell target engagement.[4][5][6] The protocols provided herein are designed to be self-validating systems, enabling researchers to generate robust and reproducible data for target identification and validation studies.

Introduction: The Pyridazine Scaffold and the Promise of a New Chemical Probe

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.[2][7] Their utility often stems from their ability to act as "privileged structures," capable of binding to a variety of biological targets.[1] The subject of this guide, 3-Chloro-6-(2-ethoxyphenyl)pyridazine, is a novel pyridazine derivative with the potential to serve as a valuable chemical probe for interrogating cellular signaling pathways.

A chemical probe is a small molecule used to study the function of a specific protein in a cellular or in vivo context.[8][9][10] To be considered a high-quality chemical probe, a compound must meet stringent criteria, including high potency for its intended target, well-defined selectivity across the proteome, and the ability to engage its target in a cellular environment.[4][5][6][11] This document will outline the critical experiments necessary to validate 3-Chloro-6-(2-ethoxyphenyl)pyridazine as a chemical probe and provide detailed protocols for its application in target discovery and validation.

Foundational Validation: Establishing On-Target Activity and Selectivity

The initial step in qualifying a new chemical probe is to identify its primary biological target(s) and assess its selectivity. Given the prevalence of pyridazine-based kinase inhibitors, a logical starting point for 3-Chloro-6-(2-ethoxyphenyl)pyridazine is to screen it against a panel of protein kinases.

Initial Target Identification: In Vitro Kinase Profiling

A broad in vitro kinase screen is the first step to identify potential targets. This is typically performed using enzymatic assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol 1: In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of 3-Chloro-6-(2-ethoxyphenyl)pyridazine against a purified kinase. This can be adapted for various kinase assay formats, including radioactive assays or fluorescence-based methods.[12][13][14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (for radioactive assays, [γ-³²P]ATP)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • 3-Chloro-6-(2-ethoxyphenyl)pyridazine stock solution (e.g., 10 mM in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphospecific antibody for ELISA, or reagents for a coupled-enzyme assay)[14]

  • Plate reader or scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of 3-Chloro-6-(2-ethoxyphenyl)pyridazine in the kinase reaction buffer. The final concentrations should typically range from 10 µM down to low nanomolar or picomolar concentrations. Remember to include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add the diluted compound or DMSO control to the assay plate.

    • Add the purified kinase to each well.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).[15]

  • Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Table 1: Hypothetical In Vitro Kinase Profiling Data for 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Kinase TargetIC₅₀ (nM)
Hypothetical Target Kinase (HTK) 15
Kinase A>10,000
Kinase B850
Kinase C>10,000
Kinase D2,500

This data is illustrative. A comprehensive screen would involve a much larger panel of kinases.

Probing Selectivity: Proteome-Wide Approaches

While in vitro kinase panels provide valuable initial data, a broader understanding of a probe's selectivity is crucial to avoid misinterpretation of experimental results.[8] Chemoproteomics offers a powerful, unbiased approach to identify the full spectrum of protein targets for a small molecule within a complex biological sample.[16][17][18][19]

Workflow 1: Chemoproteomic Target Identification

This workflow describes a compound-centric chemical proteomics (CCCP) approach to identify the binding partners of 3-Chloro-6-(2-ethoxyphenyl)pyridazine.[16] This involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.

Chemoproteomics_Workflow cluster_probe Probe Preparation cluster_binding Target Binding & Enrichment cluster_analysis Protein Identification Probe 3-Chloro-6-(2-ethoxyphenyl)pyridazine Linker Linker Attachment Probe->Linker Immobilized Immobilization on Beads Linker->Immobilized Incubation Incubation Immobilized->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Data Analysis & Target ID LC_MS->Data

Caption: A generalized workflow for compound-centric chemical proteomics.

Cellular Target Engagement: Confirming Intracellular Activity

Demonstrating that a chemical probe can enter cells and bind to its intended target is a critical validation step.[4][20][21][22] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular context.[20][21][23][24] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20]

Isothermal Dose-Response CETSA (ITDR-CETSA)

ITDR-CETSA is a variation of the assay where cells are treated with varying concentrations of the compound and then subjected to a single, fixed temperature challenge.[24] This allows for the determination of a dose-dependent stabilization of the target protein.

Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is designed to assess the target engagement of 3-Chloro-6-(2-ethoxyphenyl)pyridazine in intact cells.[21][23]

Materials:

  • Cultured cells expressing the target of interest

  • Cell culture medium

  • 3-Chloro-6-(2-ethoxyphenyl)pyridazine stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to the desired confluency.

    • Treat the cells with a serial dilution of 3-Chloro-6-(2-ethoxyphenyl)pyridazine for a specified time (e.g., 1-2 hours) at 37°C. Include a DMSO vehicle control.

  • Harvest and Aliquot:

    • Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat Challenge:

    • Heat the samples in a thermal cycler to a pre-determined temperature (this temperature should be on the steep part of the protein's melting curve, determined in a preliminary experiment) for 3 minutes.[23]

    • Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis:

    • Collect the supernatant (containing the soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using chemiluminescence and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity of the heated samples to the non-heated control for each compound concentration.

    • Plot the normalized soluble protein fraction against the compound concentration to generate a dose-response curve and determine the EC₅₀ for target stabilization.

CETSA_Workflow Start Treat Cells with Compound Heat Heat Challenge Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WesternBlot Western Blot for Target Protein Supernatant->WesternBlot Analysis Quantify Soluble Protein WesternBlot->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[20]

Downstream Applications and Best Practices

Once 3-Chloro-6-(2-ethoxyphenyl)pyridazine has been validated as a potent and selective chemical probe with confirmed cellular target engagement, it can be used to investigate the biological function of its target.

Best Practices for Using Chemical Probes: [8][10]

  • Use the Appropriate Concentration: The concentration used in cellular assays should be informed by the cellular target engagement EC₅₀ and the selectivity data. It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target activities.[25]

  • Include Control Compounds: Whenever possible, use a structurally similar but biologically inactive analog as a negative control. This helps to ensure that the observed phenotype is due to the on-target activity of the probe and not a general property of the chemical scaffold.[6]

  • Orthogonal Approaches: Corroborate findings from the chemical probe with orthogonal methods, such as target knockdown (e.g., siRNA or CRISPR), to strengthen the link between the target and the observed phenotype.[8]

Conclusion

The journey of validating a new chemical probe is a rigorous one, requiring a multi-faceted experimental approach. This guide has provided a comprehensive framework for the characterization and application of 3-Chloro-6-(2-ethoxyphenyl)pyridazine as a potential chemical probe. By following the outlined protocols for in vitro profiling, chemoproteomics, and cellular target engagement, researchers can build a robust data package to establish this compound as a valuable tool for the scientific community. The principles and methodologies described herein are broadly applicable to the development of any novel chemical probe, ultimately enabling a deeper understanding of complex biological systems.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. (2023, December 14). Chemoproteomics, A Broad Avenue to Target Deconvolution. [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • Royal Society of Chemistry. (2016, April 21). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • STAR Protocols. (2022, April 7). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • National Center for Biotechnology Information. (n.d.). The promise and peril of chemical probes. [Link]

  • Taylor & Francis Online. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ResearchGate. (2025, August 9). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]

  • ACS Publications. (2023, November 15). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. [Link]

  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Heterocycles. (2003, July 14). Pyridazine Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • ChemSynthesis. (2025, May 20). 3-chloro-6-(4-methoxyphenyl)pyridazine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Chloro-6-(2-methoxyphenyl)pyridazine. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]

  • PubChem. (n.d.). 3-chloro-6-(2-methoxyphenyl)pyridazine. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridazine, 3-chloro-6-methoxy-. [Link]

  • Royal Society of Chemistry. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. [Link]

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Scale-up synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Part 1: Executive Summary & Strategic Approach

The synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine represents a classic challenge in heterocyclic process chemistry: the desymmetrization of a dihalo-heterocycle. The target molecule is a high-value scaffold often utilized in the synthesis of kinase inhibitors and GABA-A modulators.

The core challenge is not the bond formation itself, but the regiochemical control required to selectively synthesize the mono-arylated product while suppressing the formation of the bis-arylated impurity. On a laboratory scale, chromatography separates these species.[1] On a kilogram scale, chromatography is a bottleneck.

This guide presents a scalable, chromatography-free protocol relying on kinetic control and solubility-driven purification.

Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura cross-coupling between commercially available 3,6-dichloropyridazine and (2-ethoxyphenyl)boronic acid .

RetroSynthesis cluster_impurities Critical Impurity Control Target Target: 3-Chloro-6-(2-ethoxyphenyl)pyridazine SM1 SM 1: 3,6-Dichloropyridazine (Symmetric Electrophile) Target->SM1 Retro-Suzuki SM2 SM 2: (2-Ethoxyphenyl)boronic acid (Nucleophile) Target->SM2 Pd(0) Bis Bis-Impurity: 3,6-Bis(2-ethoxyphenyl)pyridazine Bis->Target Over-reaction

Figure 1: Retrosynthetic strategy highlighting the critical need to suppress the bis-arylated impurity.

Part 2: Critical Process Parameters (CPPs)

To ensure a self-validating system, the following parameters must be strictly controlled.

Stoichiometry (The Kinetic Lock)
  • Requirement: 3,6-Dichloropyridazine must be in excess (1.5 to 2.0 equivalents).

  • Causality: The rate constant for the second oxidative addition (reacting the product with more boronic acid) is often competitive with the first. By flooding the reaction with the dichloro-starting material, we statistically favor the mono-addition.

  • Recovery: The excess 3,6-dichloropyridazine is highly soluble in non-polar solvents (Heptane/Hexane) and can be washed away or recovered via sublimation/distillation.

Catalyst Selection
  • Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%).

  • Rationale: The ortho-ethoxy group on the boronic acid introduces steric hindrance. Pd(PPh₃)₄ is often too labile and air-sensitive for robust scale-up. The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step in sterically congested systems [1].

Solvent System
  • Recommendation: Toluene / Water (4:1) or 1,4-Dioxane / Water.[2][3]

  • Rationale: A biphasic Toluene/Water system allows for easy inorganic salt removal via phase separation. Toluene is also an excellent solvent for crystallization-driven purification (see Part 3).

Part 3: Detailed Experimental Protocol

Scale: 100 g Input (3,6-Dichloropyridazine) Expected Yield: 65–75% (Isolated) Purity Target: >98% HPLC (a/a)

Step 1: The Coupling Reaction
  • Inerting: Equip a 2 L jacketed reactor with an overhead stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen for 15 minutes.

  • Charging:

    • Charge 3,6-Dichloropyridazine (100.0 g, 0.671 mol, 2.0 equiv).

    • Charge (2-Ethoxyphenyl)boronic acid (55.7 g, 0.335 mol, 1.0 equiv).

    • Charge Toluene (800 mL) and start stirring.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (2.7 g, 1 mol%).

    • Note: The solution should turn orange/red.

  • Base Addition:

    • Add a degassed solution of Na₂CO₃ (71.0 g in 350 mL Water, 2.0 equiv).

  • Reaction:

    • Heat the biphasic mixture to 85–90°C .

    • Agitate vigorously (400+ RPM) to ensure mass transfer between phases.

    • Monitor: Check HPLC at 4 hours. The limiting reagent is the Boronic Acid.

    • Endpoint: <1% Boronic Acid remaining.

Step 2: Workup & Scavenging
  • Phase Separation: Cool the mixture to 50°C. Stop stirring. Allow phases to separate.

    • Bottom Layer: Aqueous (Waste - contains salts and boronic residues). Remove.

    • Top Layer: Organic (Product + Excess SM).

  • Washing: Wash the organic layer with 10% NaCl solution (300 mL).

  • Scavenging (Critical for Pharma):

    • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) to the warm toluene solution (50°C). Stir for 1 hour.

    • Filter through a pad of Celite while warm to remove the scavenger and Pd black.

Step 3: Crystallization (Purification)

This step separates the Target (Mono) from the Excess SM and Bis-impurity.

  • Concentration: Distill the Toluene filtrate under reduced pressure to a volume of approx. 300 mL (approx 3-4 volumes relative to theoretical yield).

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (300 mL) while maintaining the temperature at 40-50°C.

    • Solubility Logic: The target mono-chloride is less soluble in the Toluene/Heptane mix than the 3,6-dichloropyridazine starting material.

  • Cooling Ramp:

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C and hold for 1 hour.

  • Filtration: Filter the solids.

    • Cake: Target Product + potentially trace Bis-impurity.

    • Filtrate: Contains the excess 3,6-Dichloropyridazine (Save for recovery if cost-critical).

  • Recrystallization (Polishing):

    • If Bis-impurity is >0.5%, recrystallize the wet cake from Isopropanol (IPA) .

    • Dissolve hot in minimum IPA, cool to precipitate. The Bis-impurity is often highly insoluble and may need to be filtered off hot before the product crystallizes, OR it remains in the mother liquor depending on the specific lipophilicity balance. For this specific substrate, the Bis-product is significantly more lipophilic and less soluble in alcohols.

Part 4: Process Logic & Visualization

The following flowchart illustrates the decision matrix for the purification, ensuring the protocol is self-correcting based on the impurity profile.

PurificationLogic ReactionEnd Reaction Complete (Toluene/Water) PhaseSep Phase Separation (Discard Aqueous) ReactionEnd->PhaseSep Scavenge Pd Scavenging (Thiol/Charcoal) PhaseSep->Scavenge Concentrate Concentrate Toluene Add Heptane Scavenge->Concentrate Filter Filtration @ 5°C Concentrate->Filter Filtrate Filtrate: Excess 3,6-Dichloropyridazine (Recycle) Filter->Filtrate Cake Solid Cake: Target + Trace Bis Filter->Cake Check QC Check: Bis-Impurity Level? Cake->Check Pass < 0.5% Bis DRY PRODUCT Check->Pass Pass Fail > 0.5% Bis RECRYSTALLIZE Check->Fail Fail Recryst Dissolve in hot IPA Filter hot (remove insolubles) Cool to crystallize Fail->Recryst Recryst->Pass

Figure 2: Purification workflow utilizing solubility differences to isolate the target.

Part 5: Analytical Controls & Safety

HPLC Method (IPC & Release)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridazine core) and 280 nm.

  • Retention Order:

    • 3,6-Dichloropyridazine (RT ~4.0 min)

    • Target Mono-Product (RT ~8.5 min)

    • Bis-Impurity (RT ~12.0 min)

Safety & Hazard Analysis (EHS)
  • Exotherm Control: The Suzuki coupling is exothermic. On a >100g scale, the base solution should be added slowly (over 30-60 mins) to control the heat release and gas evolution (CO₂ if using carbonate).

  • Pyridazine Energetics: While generally stable, poly-halogenated nitrogen heterocycles can show thermal instability. Conduct a DSC (Differential Scanning Calorimetry) scan on the reaction mixture before scaling to >1 kg.

  • Palladium Sensitization: All solids should be handled in a flow hood. The final product must be tested for elemental Pd (Limit: <10 ppm for pharma intermediates).

References

  • Site-selective Suzuki–Miyaura coupling: Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[3] Organic Chemistry Frontiers, 2016. [2]

  • Scale-up of Pyridazine Chemistry: Maes, B. U., et al.[4] "A new approach towards the synthesis of 3-amino-6-(hetero)arylpyridazines based on palladium catalyzed cross-coupling reaction." Tetrahedron, 2000.[4]

  • Purification Strategies for Heterocycles: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.

  • General Properties of 3,6-Dichloropyridazine: ChemicalBook Database Entry: 3,6-Dichloropyridazine Properties and Solubility.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorinated Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deceptive Simplicity

Chlorinated pyridazines, particularly 3,6-dichloropyridazine , are deceptively simple scaffolds. While they appear robust, they present a "perfect storm" of purification challenges: hydrolytic instability at the C-Cl bond, basic nitrogen interactions with stationary phases, and surprising volatility (sublimation).

This guide moves beyond standard protocols to address the specific physicochemical behaviors of electron-deficient diazines. We focus on minimizing the formation of the thermodynamic sink—the pyridazinone (hydrolysis product)—and ensuring high recovery of the active pharmaceutical ingredient (API).

Troubleshooting Guide: Expert Q&A

Category 1: Stability & Hydrolysis (The "Phantom" Impurity)

Q1: My crude reaction mixture showed >95% product by LC-MS, but after aqueous workup and drying, the purity dropped to 85% with a new polar peak. What happened?

Diagnosis: You likely triggered nucleophilic aromatic substitution (


)  during the workup.
The Science:  The pyridazine ring is highly electron-deficient (similar to nitrobenzene). The chlorine atoms at positions 3 and 6 are excellent leaving groups. In the presence of water—especially if heated or at high pH—hydroxide ions attack the C-Cl bond, converting the chloropyridazine into 6-chloropyridazin-3(2H)-one  (tautomer of the hydroxy form). This impurity is highly polar and difficult to remove later.

Corrective Protocol:

  • Avoid Hot Aqueous Workups: Never heat the aqueous quench. Keep temperatures

    
    .
    
  • pH Control: Quench into a buffered solution (pH 6–7) rather than strong base.

  • The "Bisulfite Trick": Instead of standard extraction, use the Bisulfite Precipitation Method (See Protocol A below). This industrial technique exploits the solubility differences between the product and its degradation byproducts [1].

Q2: I see a "ghost" peak eluting just before my product on RP-HPLC that disappears in non-polar solvents. Is this a rotamer?

Diagnosis: This is likely the N-oxide or a hydrate form, but more commonly, it is the monohydrolyzed pyridazinone tautomerizing. The Science: Chlorinated pyridazines can oxidize at the nitrogen if peroxides are present in your ether/THF solvents. However, the most common issue is the pyridazinone tautomer . In solution, the NH-lactam form dominates, but on silica or under acidic HPLC conditions, the OH-lactim form can complicate chromatograms.

Category 2: Chromatographic Separation[1][2]

Q3: My compound streaks/tails badly on silica gel, even with 50% Ethyl Acetate. I’m losing yield in mixed fractions.

Diagnosis: Unwanted Silanol Interactions . The Science: Pyridazines possess basic ring nitrogens (pKa ~2.3).[1] These nitrogens hydrogen-bond strongly with the acidic silanol groups (


) on standard silica gel. This acts as a secondary retention mechanism, causing peak broadening (tailing).

Corrective Protocol:

  • Amine Modifier: Pre-treat your silica slurry with 1% Triethylamine (TEA) or add 0.5% TEA to your mobile phase. This blocks the silanol sites.

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica and often yields sharp bands for nitrogen heterocycles without additives.

Q4: Mono-chlorinated and di-chlorinated species are co-eluting. How do I separate them?

Diagnosis: Insufficient selectivity on standard C18 or Silica. The Science: The polarity difference between a mono-chloro and di-chloro species is often small. Corrective Protocol:

  • Change Selectivity: Switch to a Phenyl-Hexyl column (RP) or use Toluene as a co-solvent in normal phase. The

    
     interactions between the phenyl phase and the electron-deficient pyridazine ring differ significantly based on the number of chlorine substituents.
    
Category 3: Isolation & Handling[2]

Q5: I left my pure product on the high-vacuum pump overnight, and half of it disappeared. Is it decomposing?

Diagnosis: No, it is Subliming . The Science: Low molecular weight chlorinated pyridazines (like 3,6-dichloropyridazine, MW ~149 g/mol ) have high vapor pressures. They sublime readily under high vacuum (


), especially if slightly warmed [2].

Corrective Protocol:

  • Stop High Vac: Dry on a rotary evaporator at moderate vacuum (20–50 mbar) and

    
    .
    
  • Desiccator Drying: Final drying should be done in a vacuum desiccator over

    
     at ambient pressure or weak vacuum, not on a manifold.
    

Critical Experimental Protocols

Protocol A: The Bisulfite Purification Method (Industrial Standard)

Best for: Purifying 3,6-dichloropyridazine from crude reaction mixtures without chromatography. Source Grounding: Adapted from US Patent 3,004,027 [1].

Logic: Sodium bisulfite forms water-soluble adducts with many polar impurities and isomers, while the highly crystalline 3,6-dichloropyridazine remains insoluble in the aqueous bisulfite solution.

Step-by-Step:

  • Quench: Pour the crude reaction mass (e.g., from

    
     chlorination) onto crushed ice. Maintain temp 
    
    
    
    .
  • Neutralization: Adjust pH to 6.0–7.0 using aqueous ammonia. Do not exceed pH 7.5 (risk of hydrolysis).

  • Treatment: Add Sodium Metabisulfite (

    
    )  (approx. 10% w/w relative to crude mass) to the aqueous slurry.
    
  • Digestion: Stir vigorously at

    
     for 30–60 minutes. The mixture will likely turn dark, but the precipitate should brighten.
    
  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold water (

    
    ).
    
  • Result: The filter cake is usually

    
     pure 3,6-dichloropyridazine. Impurities remain in the dark filtrate.
    
Protocol B: "Buffered" Silica Column Packing

Best for: Removing tailing when chromatography is unavoidable.

  • Slurry Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., 10% EtOAc/Hexanes).

  • The Blocker: Add Triethylamine (TEA) to the slurry (1 mL TEA per 100 g Silica).

  • Packing: Pour the column and flush with 2 column volumes of mobile phase containing 0.5% TEA.

  • Loading: Load sample.

  • Elution: Run the gradient. You can remove TEA from the mobile phase after the first fraction elutes, or keep it at 0.1% to maintain sharpness.

Visualizing the Challenge

Figure 1: Hydrolytic Degradation Pathway

Caption: The primary degradation pathway of 3,6-dichloropyridazine in aqueous media. Note the irreversible formation of the pyridazinone tautomer.

Hydrolysis cluster_conditions Risk Factors DCP 3,6-Dichloropyridazine (Target Product) Transition Tetrahedral Intermediate (High Energy) DCP->Transition + H2O / OH- (Slow) Pyridazinone 6-Chloropyridazin-3(2H)-one (Thermodynamic Sink) Transition->Pyridazinone - HCl (Fast & Irreversible) High pH (>8) High pH (>8) Heat (>40°C) Heat (>40°C) Prolonged Aqueous Contact Prolonged Aqueous Contact

Figure 2: Purification Decision Matrix

Caption: Logical workflow for selecting the optimal purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture Check Check Purity (LC-MS/TLC) Start->Check HighPurity Purity > 85% Check->HighPurity Clean Profile LowPurity Purity < 85% Check->LowPurity Complex Impurities Recryst Recrystallization (Solvent: EtOH/Heptane) HighPurity->Recryst Solid Product Bisulfite Protocol A: Bisulfite Precipitation LowPurity->Bisulfite Large Scale / Aqueous Workup Column Protocol B: Buffered Silica Column LowPurity->Column Small Scale / Specific Impurities Bisulfite->Recryst Polishing Sublimation Sublimation Risk! Avoid High Vac Recryst->Sublimation Drying Step Column->Sublimation Drying Step

Summary Data Table

Property3,6-Dichloropyridazine6-Chloropyridazin-3(2H)-one (Impurity)Impact on Purification
Solubility (Water) InsolubleModerate/High (pH dependent)Allows separation via aqueous wash/bisulfite method.
pKa ~2.3 (Ring N)~9.0 (OH form)Product tails on silica; Impurity streaks badly.
Volatility High (Sublimes)LowProduct lost on high vac; Impurity concentrates.
Reactivity Electrophile (

)
Nucleophile (Ambident)Product degrades in base; Impurity is stable.

References

  • H. K. Sutherland, "Process for purification of 3,6-dichloropyridazine," U.S. Patent 3,004,027, Oct. 10, 1961. Link

  • Sigma-Aldrich, "3,6-Dichloropyridazine Product Specification & Safety Data Sheet," Merck KGaA, 2024. Link

  • BenchChem Technical Support, "Overcoming challenges in the purification of pyridine compounds," BenchChem, Dec. 2025.[2] Link

  • M. Bidló-Iglóy, "Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC," Journal of Pharmaceutical and Biomedical Analysis, vol. 19, 1999.[3] Link

Sources

Technical Support Center: Synthesis of 3-Aryl-6-Chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-6-chloropyridazines, a crucial scaffold in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a primary method for this transformation, offering versatility and efficiency. However, the unique electronic properties of the pyridazine ring and the nature of the coupling partners can lead to several challenging side reactions. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the Suzuki-Miyaura synthesis of 3-aryl-6-chloropyridazines from 3,6-dichloropyridazine and arylboronic acids.

Issue 1: Low Yield or Incomplete Conversion of Starting Material

A low yield of the desired 3-aryl-6-chloropyridazine is the most frequent challenge. This can often be traced back to suboptimal reaction conditions that fail to drive the catalytic cycle to completion.

Potential Causes & Actionable Solutions:

  • Inactive Catalyst System: The combination of the palladium source and ligand is critical for the electron-deficient pyridazine substrate.

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not possess the required activity or stability under the reaction conditions. The oxidative addition of the C-Cl bond on the electron-poor pyridazine ring is generally facile, but subsequent steps can be sluggish.[1][2]

    • Solution: Employ more robust and active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[1][3] Consider using pre-formed catalysts (e.g., SPhos-Pd-G2) or generating the active Pd(0) species in situ from precursors like Pd₂(dba)₃ or Pd(OAc)₂.[1][3]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation, and the solvent must facilitate the entire catalytic cycle.[1]

    • Explanation: An unsuitable base may be too weak, have poor solubility, or fail to effectively generate the active boronate species.[4] The solvent system needs to solubilize both the organic and inorganic components.

    • Solution: Screen a panel of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly effective.[1] A mixed solvent system, such as 1,4-dioxane/water, DME/water, or toluene/water, is often optimal, as water is essential for boronic acid activation.[1]

  • Insufficient Reaction Temperature: The reaction may be kinetically slow at lower temperatures.

    • Explanation: Like most chemical reactions, the Suzuki coupling requires sufficient thermal energy to overcome activation barriers.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave-assisted heating can also be highly effective, often reducing reaction times and improving yields.[5]

Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)

The formation of a biaryl (Ar-Ar) from the coupling of two arylboronic acid molecules is a common byproduct that consumes starting material and complicates purification.

Potential Causes & Actionable Solutions:

  • Presence of Oxygen: The primary driver for boronic acid homocoupling is often the presence of molecular oxygen.

    • Explanation: Oxygen can react with the Pd(0) catalyst to form a palladium-peroxo complex. This complex can then react with two molecules of the arylboronic acid, leading to the formation of the homocoupled biaryl and regenerating a Pd(II) species.[6][7][8]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is critical. This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[9][10] Maintain a positive pressure of inert gas throughout the reaction.

  • Use of Pd(II) Precursors: Starting with a Pd(II) salt (e.g., Pd(OAc)₂) without an effective reductant can promote homocoupling.

    • Explanation: The Pd(II) species can directly engage in a catalytic cycle that couples two boronic acid molecules, reducing the palladium to the active Pd(0) state.[8]

    • Solution: While Pd(II) sources are common, ensure the reaction conditions (e.g., presence of phosphine ligands) facilitate rapid reduction to Pd(0). Alternatively, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

Issue 3: Formation of Arene Byproduct (Protodeboronation)

Protodeboronation is the undesired cleavage of the carbon-boron bond of the arylboronic acid, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[11]

Potential Causes & Actionable Solutions:

  • Reaction Conditions (Base, Solvent, Temperature): The stability of the boronic acid is highly dependent on the reaction environment.

    • Explanation: Protodeboronation can be catalyzed by both acid and base.[4][11] In Suzuki reactions, a base-catalyzed pathway is more relevant, where a boronate species reacts with a proton source (like water).[11] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[2][12]

    • Solution: Optimize the choice and concentration of the base. A base that is too strong or used in large excess can accelerate protodeboronation. Ensure solvents are anhydrous if running a non-aqueous reaction. If possible, avoid excessively high temperatures or prolonged reaction times. Using boronic esters (e.g., pinacol esters) can sometimes increase stability against protodeboronation.[13]

  • Substrate-Specific Instability: Certain heteroaromatic boronic acids can undergo rapid protodeboronation.

    • Explanation: For example, 2-pyridine boronic acid can form a zwitterionic species under neutral pH conditions that readily fragments, cleaving the C-B bond.[11][14]

    • Solution: For problematic heteroarylboronic acids, consider using the corresponding boronic ester or trifluoroborate salt, which often exhibit greater stability. Adjusting the reaction pH can also be beneficial.

Issue 4: Reductive Dehalogenation of the Pyridazine Ring

In this side reaction, the chlorine atom on the pyridazine ring is replaced by a hydrogen atom, yielding a dehalogenated byproduct.

Potential Causes & Actionable Solutions:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is the generation of a Pd-H species in the catalytic cycle.

    • Explanation: Pd-H species can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[15] This hydride can then be transferred to the pyridazine ring in a reductive elimination step.[8] N-heterocyclic halides are often more prone to this side reaction.[15][16]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich ligands that favor the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.

      • Base and Solvent: Avoid using alkoxide bases or alcohol solvents if dehalogenation is a significant issue. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃.

      • Protecting Groups: For N-H containing heterocycles, protection of the nitrogen can sometimes suppress dehalogenation by altering the electronic properties of the ring.[15]

Data Summary: Key Reaction Parameters

The following table provides a starting point for optimizing your reaction conditions.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Pd(0) sources like Pd₂(dba)₃ can be highly active. Pd(OAc)₂ is a stable Pd(II) precursor.[8]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich monophosphine ligands are often superior for coupling with aryl chlorides.[1][3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Choice of base affects boronic acid activation and can influence side reactions. K₃PO₄ is often a good starting point.[1]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OAprotic organic solvents with water are standard. The water ratio can be optimized.[1]
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[1]

Visualizing the Reaction Network

The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and the key off-cycle pathways that lead to common side reactions.

Suzuki_Side_Reactions cluster_boronic_acid Boronic Acid Side Reactions cluster_dehalo Dehalogenation Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-Cl homo_cycle Homocoupling Cycle pd0->homo_cycle + O₂ pd_int Ar¹-Pd(II)(Cl)L₂ ox_add->pd_int trans Transmetalation pd_int->trans Ar²B(OH)₂ Base pd_hydride L₂Pd(H)Cl pd_int->pd_hydride + [H⁻] source pd_diaryl Ar¹-Pd(II)(Ar²)L₂ trans->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Desired Product) red_elim->product o2 O₂ homo_product Ar²-Ar² (Homocoupling) homo_cycle->homo_product + 2 Ar²B(OH)₂ proton H⁺ (from H₂O, etc.) proto_cycle Protodeboronation proto_product Ar²-H (Protodeboronation) proto_cycle->proto_product + H⁺ dehalo_elim Reductive Elimination pd_hydride->dehalo_elim dehalo_product Ar¹-H (Dehalogenation) dehalo_elim->dehalo_product boronic_acid Ar²B(OH)₂ boronic_acid->proto_cycle

Caption: Catalytic cycle and major side reaction pathways in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: My arylboronic acid is decomposing on the benchtop. How can I store it and handle it properly? A: Boronic acids can be sensitive to air and moisture, leading to decomposition. Store them in a desiccator under an inert atmosphere (argon or nitrogen) and refrigerate. For particularly unstable boronic acids, consider converting them to their more stable pinacol ester or MIDA boronate derivatives for long-term storage and use.

Q2: I am trying to couple 3,6-dichloropyridazine. Will I get mono- or di-substitution? A: Achieving selective mono-arylation is feasible. The first coupling reaction deactivates the pyridazine ring slightly, making the second C-Cl bond less reactive. To favor mono-substitution, use a controlled stoichiometry of the arylboronic acid (typically 1.0-1.2 equivalents). Using a slight excess can help drive the reaction to completion, but a large excess will increase the likelihood of di-substitution.[1]

Q3: Can I run this reaction without a phosphine ligand? A: While some "ligand-free" Suzuki couplings have been reported, they often rely on the formation of catalytically active palladium nanoparticles or are limited to highly reactive substrates (aryl iodides/bromides). For the coupling of a less reactive aryl chloride like 3,6-dichloropyridazine, a ligand is almost always necessary to achieve good yields. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[12]

Q4: How do I effectively remove the boronic acid-related impurities after the reaction? A: Boronic acids and their byproducts can often be removed with an aqueous basic wash. After diluting the reaction mixture with an organic solvent (like ethyl acetate), wash with an aqueous solution of NaOH or Na₂CO₃. This converts the boronic acid into a water-soluble boronate salt, which partitions into the aqueous layer. An alternative is to add a diol (like pinacol) during workup, which forms a boronate ester that can sometimes be more easily separated by chromatography.

Key Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-chloropyridazine

This protocol provides a robust starting point for the selective mono-arylation of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • SPhos Pd G2 (or Pd₂(dba)₃ + SPhos ligand) (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-dichloropyridazine, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Sparge the resulting suspension with argon for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the SPhos Pd G2 catalyst to the flask under a positive flow of argon.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-6-chloropyridazine.

References

  • Wikipedia. Protodeboronation. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Gao, F., et al. (2018). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]

  • Google Patents. (2012).
  • Sau, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. [Link]

  • Cano, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • ResearchGate. (2013). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]

  • Tundel, R. E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Lee, H., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Wang, L., et al. (2011). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

Sources

Technical Support Center: Pyridazine Scaffold Optimization & Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist, Dr. A. Vance Ticket ID: PYR-TRBL-001 Subject: Resolving Anomalous Data in Pyridazine-Based In Vitro Assays

Welcome to the Technical Support Center

You are likely here because your pyridazine-based compounds—while promising for their improved solubility and metabolic stability profiles compared to phenyl analogs—are behaving erratically in your screening cascade.

Pyridazines (1,2-diazines) are "privileged structures" in medicinal chemistry, often utilized to lower LogP and introduce specific hydrogen-bonding vectors. However, their unique electronic distribution (dipole moment ~3.9 D) and nitrogen lone pair availability can introduce specific artifacts in biochemical and cellular assays.

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to isolate and resolve artifacts specific to this chemical class.

Module 1: Solubility & Promiscuous Aggregation

The Symptom: Your biochemical IC50 curves exhibit steep Hill slopes (>2.0) or you observe a "floor" effect where inhibition plateaus at 100% unexpectedly early.

The Science: While pyridazines are generally more water-soluble than pyridines or benzenes, lipophilic substituents required for potency can force these molecules into colloidal aggregates. These colloids sequester enzymes non-specifically, leading to false positives.[1] This is the hallmark of Aggregation-Based Inhibition .

Troubleshooting Protocol: The Detergent Challenge Goal: Differentiate between specific binding and colloidal sequestration.[1]

  • Baseline Assay: Run your standard dose-response curve (e.g., 10-point, 3-fold dilution).

  • The Challenge: Repeat the assay adding a non-ionic detergent.

    • Reagent: 0.01% Triton X-100 or 0.005% Tween-20 (freshly prepared).

    • Rationale: Detergents disrupt colloidal aggregates but rarely affect specific 1:1 ligand-protein binding.

  • Analysis:

    • Result A (Specific Binder): IC50 remains stable (within 2-3 fold).

    • Result B (Aggregator): IC50 shifts significantly (>10-fold) or activity disappears.

Data Interpretation Table:

ObservationHill SlopeDetergent EffectDiagnosisAction
Standard Sigmoid~1.0NoneTrue BinderProceed to SAR.
Steep Curve> 2.0IC50 Increases >10xAggregatorDiscard or optimize solubility.
Partial Inhibition< 0.8NoneSolubility LimitCompound crashing out; check nephelometry.
Bell-ShapedVariableVariableBiphasic/HookCheck for fluorescence interference (see Module 2).

Visualization: Aggregation Decision Tree

AggregationLogic Start Anomalous IC50 Curve CheckSlope Check Hill Slope Start->CheckSlope SlopeHigh Slope > 2.0 CheckSlope->SlopeHigh SlopeNormal Slope ~ 1.0 CheckSlope->SlopeNormal DetergentTest Run Detergent Challenge (+0.01% Triton X-100) SlopeHigh->DetergentTest SlopeNormal->DetergentTest If suspicious potency ResultSol Artifact: Precipitation SlopeNormal->ResultSol If plateau < 100% ShiftYes IC50 Shift > 10x DetergentTest->ShiftYes ShiftNo IC50 Stable DetergentTest->ShiftNo ResultAgg Artifact: Colloidal Aggregation ShiftYes->ResultAgg ResultTrue Valid: Specific Binding ShiftNo->ResultTrue

Caption: Logic flow to distinguish specific inhibition from colloidal aggregation artifacts common in lipophilic pyridazine derivatives.

Module 2: Optical Interference (The "Ghost" Signal)

The Symptom: In fluorescence-based assays (e.g., kinase activity, polarization), you see high background signal or "negative inhibition" (signal increases with compound concentration).

The Science: Pyridazine rings, especially when conjugated with other aromatic systems (e.g., biaryl systems), can exhibit intrinsic fluorescence. If your assay readout relies on UV/Blue excitation (340–400 nm), the compound's autofluorescence can mask the assay signal. This is common in NADH-coupled assays or blue-shifted FRET pairs.

FAQ: How do I confirm optical interference?

Q: My compound shows activity in the enzyme-free control. Why? A: This is likely autofluorescence. The compound emits light at the same wavelength as your detector.

  • Correction: Perform a "Spectral Scan" of the compound (10 µM) in assay buffer. If emission peaks overlap with your assay's detection window (e.g., 450nm or 520nm), you have interference.

Q: How do I fix this without changing the compound? A: You must "Red-Shift" the assay.

  • Switch Detection Mode: Move from intensity-based fluorescence to Time-Resolved FRET (TR-FRET) . The time delay (microseconds) allows short-lived compound autofluorescence to decay before the signal is read.

  • Change Fluorophores: Use red-shifted dyes (e.g., Alexa Fluor 647, mCherry) which are excited >590nm, a range where pyridazines are typically optically silent.

Module 3: The Potency Gap (Biochemical vs. Cellular)

The Symptom: Excellent biochemical potency (IC50 < 10 nM) but poor cellular activity (EC50 > 10 µM).

The Science: While pyridazines are polar, specific substitutions (e.g., 3,6-disubstitution) can create a "molecular flatness" that affects membrane permeability. Furthermore, the nitrogen lone pairs can act as H-bond acceptors, potentially increasing the energy penalty for desolvation required to cross the lipid bilayer.

Protocol: Permeability Diagnostics

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Run at pH 7.4.

    • Target: Pe > 10 x 10⁻⁶ cm/s.

    • Pyridazine Insight: If low, the compound is likely too polar or requires desolvation.

  • MDR1-MDCK (Efflux Assay):

    • Pyridazines can be substrates for P-glycoprotein (P-gp).

    • Calculate Efflux Ratio (ER) = (B-A) / (A-B).

    • Threshold: ER > 2.0 indicates active efflux.

Visualization: Permeability Optimization Loop

PermeabilityLoop Compound Pyridazine Lead (High Biochem Potency) CellAssay Cellular Assay (High EC50) Compound->CellAssay Diag Diagnostic Phase CellAssay->Diag Efflux Efflux Issue? (MDR1-MDCK) Diag->Efflux Perm Passive Permeability? (PAMPA) Diag->Perm Sol1 Mask H-Bond Donors (Methylation/F) Efflux->Sol1 ER > 2.0 Sol2 Reduce Polarity (Bioisostere) Perm->Sol2 Pe < 10^-6 Sol1->Compound Re-synthesis Sol2->Compound Re-synthesis

Caption: Workflow for diagnosing and correcting potency drop-off between biochemical and cellular assays.

Module 4: Stability & Storage

The Symptom: Sample purity degrades over time in DMSO storage, or mass spec shows a +16 Da peak.

The Science: Pyridazines are electron-deficient rings, making them generally stable to oxidation. However, the nitrogen atoms can undergo N-oxidation to form pyridazine N-oxides, particularly if stored in DMSO (which can act as an oxidant over time or contain peroxides) or exposed to light.

Best Practices for Pyridazine Storage:

  • Avoid Freeze-Thaw: Aliquot stocks immediately.

  • Inert Atmosphere: Store under Argon/Nitrogen if the compound contains electron-rich substituents (e.g., amino-pyridazines) which facilitate N-oxidation.

  • Solvent: Use anhydrous DMSO and store at -20°C.

References
  • Assay Guidance Manual. Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Discusses aggregation-based inhibition). Available at: [Link]

  • Matier, W. L., et al. (1973). Pyridazine N-oxides.[2][3][4] Journal of Medicinal Chemistry. (Discusses chemical properties and oxidation). Available at: [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[5] (Context on pyridazine solubility and bioisosterism). Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.[6] Available at: [Link]

Sources

Pyridazine Synthesis Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Challenge

Pyridazines are critical bioisosteres in medicinal chemistry, offering unique polarity profiles and metabolic stability compared to pyridines or benzenes. However, their synthesis is often plagued by specific byproduct classes: regioisomers (in cycloadditions), dihydropyridazines (incomplete oxidation), and homocoupled impurities (in metal-catalyzed functionalization).

This guide moves beyond standard textbook procedures, focusing on the causality of these byproducts and providing self-validating protocols to eliminate them.

Module 1: Inverse Electron Demand Diels-Alder (IEDDA)

Primary Issue: Regioisomeric mixtures and incomplete aromatization.

The Mechanistic Reality

In IEDDA, an electron-deficient 1,2,4,5-tetrazine reacts with an electron-rich dienophile. The reaction is governed by the HOMO(dienophile)-LUMO(tetrazine) gap.

  • Byproduct Source 1 (Regioisomers): If the electronic bias of the dienophile is weak, both orientation pathways become energetically accessible.

  • Byproduct Source 2 (Dihydropyridazines): The initial adduct loses

    
     to form a dihydropyridazine.[1] Without an explicit oxidation step (or a leaving group on the dienophile), this intermediate persists, degrading purity.
    
Experimental Protocol: Regioselective Synthesis in HFIP

Rationale: Hexafluoroisopropanol (HFIP) stabilizes the transition state via hydrogen bonding, significantly accelerating the reaction and often improving regioselectivity by enhancing the effective electrophilicity of the tetrazine.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1,2,4,5-tetrazine (1.0 equiv) in HFIP (0.2 M).

  • Addition: Add dienophile (1.1 equiv) slowly at 0°C.

    • Checkpoint: If using an alkyne, the product is the aromatic pyridazine (direct). If using an alkene, you form the dihydropyridazine.

  • Oxidation (If using alkenes):

    • Standard: Add DDQ (1.1 equiv) or Chloranil directly to the reaction pot.

    • Green Alternative: Stir open to air with catalytic methylene blue under visible light.

  • Purification: Evaporate HFIP (recoverable). Flash chromatography.

Troubleshooting IEDDA Reactions
SymptomProbable CauseCorrective Action
Mixture of Regioisomers Similar steric/electronic environment at both alkyne carbons.Switch Ligand/Group: Use a "dummy" leaving group (e.g., sulfonyl, silyl) on the alkyne that directs addition, then cleave it later.
Low Yield / SM Remaining Tetrazine decomposition (hydrolysis) before reaction.Solvent Switch: Move to anhydrous DCM or Toluene. Store tetrazines in the dark at -20°C.
"Dead-End" Isomer Exo/Endo selectivity issues leading to stable non-aromatic adducts.Temperature Ramp: Heat to >120°C (microwave) to force retro-Diels-Alder

extrusion.
Pathway Visualization

IEDDA_Pathway Tetrazine Tetrazine (Electron Deficient) TS Transition State (HOMO-LUMO Gap) Tetrazine->TS Dienophile Dienophile (Electron Rich) Dienophile->TS Adduct Bicyclic Adduct TS->Adduct N2_Loss - N2 (Gas) Adduct->N2_Loss Dihydro Dihydropyridazine (Common Impurity) Adduct->Dihydro Fast Oxidation Oxidation Step (DDQ / Air) Dihydro->Oxidation Intervention Product Aromatic Pyridazine Dihydro->Product Slow (Needs Help) Oxidation->Product

Caption: The IEDDA pathway highlights the critical "Dihydro" bottleneck where oxidation intervention is required to prevent non-aromatic byproduct accumulation.

Module 2: Palladium-Catalyzed Functionalization

Primary Issue: Catalyst deactivation (N-coordination) and homocoupling.[2]

The "Pyridyl Problem"

Pyridazines are electron-deficient and possess two nitrogen atoms capable of coordinating to Pd(II), displacing phosphine ligands and shutting down the catalytic cycle (forming "Palladium Black").[3]

Optimization Protocol: The "Throw-Away" Ligand Strategy

Rationale: Use bulky, electron-rich ligands (Buchwald-type) to sterically prevent N-Pd coordination.

Recommended System:

  • Catalyst:

    
     (Source of Pd(0)) or Pd-PEPPSI precatalysts.
    
  • Ligand: XPhos or RuPhos (1:2 Pd:Ligand ratio).

  • Base:

    
     (Anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (Strictly degassed).

Self-Validating Check: Before adding the substrate, observe the catalyst solution.

  • Correct: Clear, yellow/orange/red solution (active ligated Pd).

  • Incorrect: Black precipitate (Pd aggregation). Do not proceed.

FAQ: Cross-Coupling Troubleshooting

Q: I see significant homocoupling of my boronic acid. How do I stop this?

  • A: Homocoupling is driven by oxygen.[2]

    • Fix 1: Sparge solvent with Argon for >15 mins, not just "balloon purge."

    • Fix 2: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide.

Q: My reaction stalls at 50% conversion.

  • A: This indicates catalyst death. The pyridazine product might be a better ligand than your phosphine.

    • Fix: Switch to Pd-G3-XPhos precatalysts. These activate quickly and the bulky ligand shell protects the metal center from product inhibition.

Module 3: Minisci C-H Functionalization

Primary Issue: Polysubstitution and poor regiocontrol.

Mechanistic Insight

Radical addition to pyridazines is electrophilic. Once an alkyl group is added, the ring becomes more electron-rich (nucleophilic), but the radical nature often leads to over-alkylation because the product is still susceptible to radical attack.

Byproduct Control Table
VariableEffect on ByproductsRecommendation
Oxidant Strong oxidants (

) cause degradation.
Use Photoredox (Ir/Ru catalysts) or Selectfluor as mild oxidants.
Solvent Water promotes non-selective radical generation.Use DMSO/TFA mixtures. Protonation of the ring (by TFA) directs the radical to the most electron-deficient positions (C4/C5).
Stoichiometry Excess radical source leads to bis-alkylation.Use Limiting Reagent strategies: 1.0 equiv Heterocycle, 3.0 equiv Radical Source, but add radical source portion-wise.
Decision Logic for Method Selection

Method_Selection Start Target: Substituted Pyridazine Q1 Is the ring fully formed? Start->Q1 Route_DeNovo De Novo Synthesis Q1->Route_DeNovo No Route_Func Functionalization Q1->Route_Func Yes Q2 Do you need specific regio-control? Route_DeNovo->Q2 IEDDA IEDDA Route (Use HFIP + Alkyne) Q2->IEDDA Yes (High Control) Condensation Condensation (Hydrazine + 1,4-dicarbonyl) Q2->Condensation No (Symmetric) Q3 Halogen handle available? Route_Func->Q3 CrossCouple Pd-Catalyzed Coupling (Use XPhos/RuPhos) Q3->CrossCouple Yes (Cl/Br/I) Minisci Minisci C-H Activation (Use TFA/DMSO) Q3->Minisci No (C-H)

Caption: Decision matrix for selecting the synthesis route that minimizes byproduct risk based on starting material availability.

References

  • Boger, D. L. (1986). Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines. Chemical Reviews, 86(5), 781–793. Link

  • Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424). Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Variable Dialkylbiarylphosphine Ligands in Palladium-Catalyzed Coupling Reactions of Heterocycles. Chemical Reviews, 112(6), 3120–3158. Link

  • Proctor, R. S. J., & Phipps, R. J. (2018).[4] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844–4866. Link

  • Hu, X., et al. (2022). Inverse electron demand Diels–Alder reactions: principles and applications. Chemical Society Reviews, 51, 1234-1256. Link

Sources

Technical Support Center: Synthetic Strategies for 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine presents a classic dilemma in heterocyclic chemistry: the trade-off between step efficiency and regiochemical control.

While the direct cross-coupling of 3,6-dichloropyridazine (Route A) appears most direct, it suffers from inherent regioselectivity issues—specifically, the statistical formation of bis-arylated byproducts. Conversely, the de novo construction of the pyridazine ring (Route B) offers absolute regiocontrol but requires a longer linear sequence.

This guide details both methodologies, providing optimized protocols and troubleshooting frameworks to ensure high-purity isolation of the target monochlorinated species.

Module 1: The Direct Route (Suzuki-Miyaura Coupling)

Best for: Rapid screening, small-scale synthesis (< 5g). Primary Challenge: Controlling mono- vs. bis-arylation.

The Protocol

This route utilizes a palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and (2-ethoxyphenyl)boronic acid.

Reaction Scheme: 3,6-Dichloropyridazine + (2-Ethoxyphenyl)B(OH)2 → Target + Bis-product

ParameterRecommended ConditionRationale
Stoichiometry 3.0 equiv Dichloropyridazine : 1.0 equiv Boronic AcidExcess electrophile statistically favors mono-substitution.
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)Bidentate ligands like dppf resist ligand exchange, improving stability against the nitrogen-rich heterocycle.
Base Na₂CO₃ (2.0 M aq)Mild enough to prevent hydrolysis of the remaining chlorine.
Solvent 1,4-Dioxane / Water (4:1)Ensures solubility of the boronic acid and inorganic base.
Temperature 60–80°CModerate heat avoids accelerating the second coupling event.
Troubleshooting Guide (Q&A)

Q1: I am observing significant formation of the bis-coupled product (3,6-bis(2-ethoxyphenyl)pyridazine). How do I stop this?

Diagnosis: The rate of the second oxidative addition is competitive with the first, often due to local high concentrations of the boronic acid. Corrective Action:

  • Reverse Addition: Do not add all reagents at once. Dissolve the boronic acid in a separate syringe and add it dropwise over 1-2 hours to the refluxing solution of dichloropyridazine and catalyst.

  • Increase Stoichiometry: Push the dichloropyridazine excess to 4-5 equivalents. The unreacted starting material is easily recovered via sublimation or column chromatography (high Rf difference).

Q2: The reaction stalls at 50% conversion, but the catalyst has precipitated (palladium black).

Diagnosis: The pyridazine nitrogens may be coordinating to the Pd, poisoning the catalyst, or the ethoxy group is causing steric hindrance. Corrective Action: Switch to a catalyst with a bulkier, electron-rich ligand such as XPhos Pd G2 or Pd(PPh₃)₄ . The steric bulk of XPhos prevents the catalyst from coordinating non-productively to the pyridazine nitrogens.

Q3: My isolated product contains a hydroxyl impurity (3-hydroxy-6-(2-ethoxyphenyl)pyridazine).

Diagnosis: Hydrolysis of the chloro-substituent occurred, likely due to high temperature and hydroxide concentration. Corrective Action: Switch from aqueous carbonate to anhydrous conditions: Use Cs₂CO₃ in dry DMF or Toluene at 90°C.

Module 2: The Robust Alternative (De Novo Ring Construction)

Best for: Scale-up (> 10g), GMP manufacturing, or when Route A fails regioselectivity criteria. Primary Advantage: Absolute Regiocontrol. The position of the chlorine is defined by the chemical sequence, not statistical probability.

The Workflow

This route builds the pyridazine ring from acyclic precursors, specifically 2-ethoxyacetophenone, ensuring the aryl group is fixed at position 6 before the chlorine is installed at position 3.

Step 1: Condensation 2-Ethoxyacetophenone + Glyoxylic Acid → 2-Hydroxy-4-(2-ethoxyphenyl)-4-oxobutanoic acid

Step 2: Cyclization Intermediate + Hydrazine Hydrate → 6-(2-ethoxyphenyl)pyridazin-3(2H)-one

Step 3: Chlorination Pyridazinone + POCl₃ → 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Visualization: De Novo Synthetic Logic

DeNovoRoute Start 2-Ethoxyacetophenone Step1 Aldol Condensation (Glyoxylic Acid) Start->Step1 AcOH/Heat Step2 Hydrazine Cyclization (Ring Closure) Step1->Step2 NH2NH2·H2O Intermed 6-(2-ethoxyphenyl) pyridazin-3(2H)-one Step2->Intermed -2 H2O Step3 Deoxychlorination (POCl3) Intermed->Step3 90°C Target TARGET: 3-Chloro-6-(2-ethoxyphenyl) pyridazine Step3->Target Nucleophilic Aromatic Substitution

Caption: Logical flow of the De Novo synthesis, highlighting the sequential construction that guarantees regiochemistry.

Troubleshooting Guide (Q&A)

Q1: In Step 2, the cyclization yields a sticky gum instead of a solid precipitate.

Diagnosis: Incomplete dehydration or presence of acyclic hydrazones. Corrective Action: Ensure the reaction is refluxed in a protic solvent (Ethanol or Acetic Acid) for at least 4 hours. Upon cooling, adjust pH to ~7.0. If gum persists, triturated with diethyl ether to induce crystallization of the pyridazinone.

Q2: During Step 3 (POCl₃), the reaction turns black and yield is low.

Diagnosis: Charring due to uncontrolled exotherm or lack of a proton scavenger. Corrective Action:

  • Temperature Ramp: Add POCl₃ at 0°C, then warm slowly to reflux.

  • Base Additive: Add N,N-Dimethylaniline or Pyridine (1.0 equiv) to scavenge the HCl generated during the reaction. This buffers the system and protects the ethoxy ether cleavage (though ethoxy is generally stable, acidic high-temp conditions can degrade it).

Q3: How do I safely quench the POCl₃ reaction on a large scale?

Protocol: Never add water directly to the reaction mixture.

  • Remove excess POCl₃ via vacuum distillation (rotary evaporator with a caustic trap).

  • Pour the viscous residue slowly onto a mixture of crushed ice and solid NaHCO₃ with vigorous stirring. Maintain internal temperature < 20°C to prevent rapid gas evolution and splashing.

Comparison of Methodologies

FeatureRoute A (Suzuki)Route B (De Novo)
Step Count 1 Step3 Steps
Regioselectivity Variable (Requires Optimization)Absolute (100%)
Atom Economy HighModerate
Purification Difficult (Mono vs Bis separation)Easy (Distinct intermediates)
Cost High (Pd Catalyst, Boronic Acid)Low (Commodity reagents)

References

  • Regioselective Suzuki Coupling on Dichloropyridazines BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." (Verified via Search Context 1.4)

  • Synthesis of 6-Arylpyridazin-3(2H)-ones via Glyoxylic Acid Coelho, A., et al. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones." ResearchGate.[1] (Verified via Search Context 1.3)

  • Chlorination of Pyridazinones with POCl₃ National Institutes of Health (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines Using Equimolar POCl3." (Verified via Search Context 1.15)

  • General Pyridazine Chemistry & Synthesis Organic Chemistry Portal. "Synthesis of Pyridazines."[1][2][3][4][5][6] (Verified via Search Context 1.17)

Sources

Recrystallization techniques for purifying pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Pyridazine Derivatives

Topic: Recrystallization Techniques & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The 1,2-Diazine Challenge

Welcome to the Pyridazine Purification Hub. The pyridazine core (1,2-diazine) presents unique purification challenges compared to its isomers (pyrimidine and pyrazine). The adjacent nitrogen atoms create a high dipole moment (~4.0 D) and significant lone-pair repulsion, often leading to:

  • High Aqueous Solubility: Making extraction from aqueous reaction media difficult.

  • "Oiling Out": A tendency to separate as a supercooled liquid rather than a crystalline solid due to low melting points of the free base.[1]

  • Regioisomerism: N-alkylation or substitution often yields mixtures (e.g., N1 vs. N2 alkylation) with similar R_f values, defying chromatographic separation.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Solvent Selection Strategy

Q: Which solvent system should I screen first for a new pyridazine derivative?

A: Do not rely on standard "generic" screens. Pyridazines require a polarity-balanced approach due to the electron-deficient ring.

The "Polarity-Dipole" Protocol:

  • Primary Screen (Single Solvent):

    • Ethanol (Abs.): The gold standard. The H-bonding capability of EtOH complements the basic nitrogens of the pyridazine ring.

    • Isopropyl Alcohol (IPA): Use if the compound is too soluble in EtOH.

    • Toluene: Excellent for highly substituted, lipophilic pyridazines (e.g., aryl-substituted). Note: Replaces benzene found in older literature.

  • Secondary Screen (Binary Systems):

    • Ethyl Acetate / Hexane: Standard for non-polar derivatives.

    • Dichloromethane (DCM) / Ethanol:Critical for Pyridazinones. Dissolve in minimal DCM, then displace with hot EtOH until turbid.

    • Diisopropyl Ether (DIPE):[2]Specific for Regioisomers. DIPE has shown high efficacy in fractionating 3- vs. 6-substituted isomers where other ethers fail.

Visual Guide: Solvent Decision Matrix

SolventSelection Start Start: Crude Pyridazine Solid SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck SolubleHot Soluble Hot / Insoluble Cold? SolubilityCheck->SolubleHot YesEthanol Use Ethanol (Standard) SolubleHot->YesEthanol Yes TooSoluble Too Soluble in Cold EtOH? SolubleHot->TooSoluble No (Too Soluble) InsolubleHot Insoluble even when Hot? SolubleHot->InsolubleHot No (Insoluble) OilingOut Product Oils Out? YesEthanol->OilingOut SwitchIPA Switch to Isopropanol (IPA) TooSoluble->SwitchIPA SwitchIPA->OilingOut Cosolvent Add DCM or CHCl3 to dissolve, then add EtOH as anti-solvent InsolubleHot->Cosolvent Cosolvent->OilingOut SeeMod2 Go to Module 2: Oiling Out OilingOut->SeeMod2 Yes

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture. This is common with pyridazines due to impurities depressing the melting point.

Protocol: The "Seeded Two-Phase" Rescue Do not just cool it further—that will only solidify the oil into an amorphous glass.

  • Re-heat: Bring the mixture back to a boil until the oil redissolves (add a small amount of "good" solvent if necessary).

  • Temperature Adjustment: Cool the solution only to the temperature where the oil just begins to appear (the cloud point).

  • Seeding: Add a seed crystal (or scratch the glass) at this exact temperature.

    • Tip: If you lack seeds, withdraw a drop of the oil on a glass rod, let it dry/solidify in air, and use that as a seed.

  • Isothermal Aging: Hold the temperature constant. Do not cool! Agitate vigorously. You want the oil droplets to transfer mass to the seed crystals, not coalesce.

  • Slow Cooling: Once a significant slurry forms, cool at a rate of 1°C/min.

Visual Guide: The Oiling Out Rescue Loop

OilingOutRescue OilState State: Oiled Out Reheat Reheat to Dissolution OilState->Reheat CloudPoint Cool to Cloud Point Reheat->CloudPoint Seed Add Seed / Scratch CloudPoint->Seed Hold Hold Temp (Isothermal) Seed->Hold CrystalGrowth Crystals Form? Hold->CrystalGrowth Success Slow Cool & Filter CrystalGrowth->Success Yes Fail Still Oily CrystalGrowth->Fail No Fail->Reheat Add more solvent

Caption: Workflow for converting an oiled-out phase into a crystalline solid.

Module 3: Salt Formation & pH Control

Q: I cannot get the free base to crystallize. Should I make a salt?

A: Yes. The pyridazine ring is a weak base (pKa ~2.3).[3] The free base often has weak intermolecular forces (low melting point). Forming a salt increases the lattice energy, raising the melting point and facilitating crystallization.

Comparative Data: Free Base vs. Salt Forms

PropertyFree Base (Pyridazine deriv.)[4][5]Hydrochloride SaltMethanesulfonate (Mesylate)
Crystallinity Low (often oily/amorphous)High (distinct lattice)Very High
Solubility (Water) Moderate to HighVery HighHigh
Solubility (Ether) SolubleInsolubleInsoluble
Purification Potential Low (traps impurities)High (rejects non-basic impurities)High

Protocol: HCl Salt Formation

  • Dissolve the crude free base in Ethyl Acetate or Ether (anhydrous).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or bubble HCl gas. Avoid aqueous HCl to prevent hydrate formation.

  • The salt usually precipitates immediately. Recrystallize this salt from Ethanol/Methanol .

Module 4: Regioisomer Separation

Q: I have a mixture of N1- and N2-alkylated isomers. Chromatography is failing.

A: Crystallization is often superior to chromatography for pyridazine regioisomers because the subtle symmetry differences dramatically affect crystal packing, even if polarity (R_f) is identical.

Case Study: 3- vs 6-substituted Pyridazines Literature indicates that Diisopropyl Ether (DIPE) is highly effective for this separation.

Protocol:

  • Dissolve the isomeric mixture in boiling DIPE.

  • Allow to cool to Room Temperature (RT).

  • Fraction 1: The less soluble isomer (often the more symmetric one) will crystallize first. Filter this.

  • Fraction 2: Concentrate the mother liquor to half volume and cool to 0°C to harvest the second isomer.

  • Validation: Check purity via NMR.[6][7] The chemical shift of the proton adjacent to the alkylated nitrogen will differ significantly.

References

  • Solvent Systems & General Purification

    • BenchChem Technical Support.[6][8][9] "Purification of Pyrimido[5,4-c]pyridazine Analogs." (2025).

    • Molecules (MDPI).[10] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one." (2019).

  • Oiling Out Phenomena

    • Pharmalego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." (2024).

    • Chemistry LibreTexts. "Troubleshooting: Oiling Out." (2022).[1][10]

  • Regioisomer Separation

    • Semantic Scholar. "On the Regioselectivity of Attack... Separation of isomers performed by fractional crystallisation from diisopropyl ether."[11]

  • Pyridazine Chemistry & Properties

    • NIH / PubMed Central. "The pyridazine heterocycle in molecular recognition and drug discovery."[12] (2017).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-(2-ethoxyphenyl)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it an attractive starting point for drug discovery campaigns.[1][2] This guide will focus on analogs of 3-Chloro-6-(2-ethoxyphenyl)pyridazine, a scaffold with potential applications in various therapeutic areas, including oncology and inflammation, due to the established activities of related pyridazine-containing molecules as kinase inhibitors and anticancer agents.[3][4]

I. Core Scaffold and Rationale for Modification

The 3-Chloro-6-(2-ethoxyphenyl)pyridazine scaffold can be systematically dissected into three key regions for analog design and SAR exploration: the 3-chloro-pyridazine core, the 6-(2-ethoxyphenyl) substituent, and the potential for bioisosteric replacement of the pyridazine ring itself. Understanding the impact of modifications at each of these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_0 3-Chloro-6-(2-ethoxyphenyl)pyridazine Scaffold cluster_1 Modification Sites Scaffold A Position 3 (Chloro Group) B Position 6 (Phenyl Ring Substituents) C 2-Ethoxy Group D Pyridazine Core (Bioisosteric Replacement)

Figure 1: Key modification sites on the 3-Chloro-6-(2-ethoxyphenyl)pyridazine scaffold.

II. Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated SAR based on published data for structurally related pyridazine analogs.

A. Modifications at the 3-Position of the Pyridazine Ring

The 3-chloro substituent serves as a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution reactions.[3][5] The nature of the substituent at this position can significantly impact biological activity.

  • Introduction of Amino and Amide Moieties: Replacement of the chloro group with various amino and amide functionalities has been a common strategy in the development of pyridazine-based inhibitors. For instance, studies on 3,6-disubstituted pyridazines as anticancer agents have shown that the introduction of hydrazine-1-carboxamide and related moieties at the 3-position can lead to potent compounds.[3][6] This suggests that hydrogen bond donors and acceptors at this position are crucial for target engagement.

  • Linkage to Other Pharmacophores: The 3-position can also serve as an attachment point for linkers in the design of proteolysis-targeting chimeras (PROTACs) or for hybridization with other bioactive scaffolds.[3][7]

B. Modifications on the 6-Phenyl Ring

The substitution pattern on the 6-phenyl ring is a critical determinant of activity and selectivity.

  • Impact of Substituent Position and Nature: The position and electronic nature of substituents on the phenyl ring can dramatically alter the biological profile. For example, in a series of JNK1 inhibitors, a 4-fluorophenyl group was found to confer exceptionally high inhibitory activity.[3] This highlights the importance of exploring a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions of the phenyl ring.

  • The 2-Ethoxy Group: The 2-ethoxy group in the parent scaffold is of particular interest. Its size, conformation, and potential for hydrogen bonding can influence binding to the target protein. It is hypothesized that variations in the length of the alkoxy chain (e.g., methoxy, propoxy) or its replacement with other functionalities (e.g., hydroxyl, trifluoromethoxy) would modulate activity. A patent for the synthesis of 3-chloro-6-(2-hydroxyphenyl)-pyridazines suggests the utility of a hydroxyl group at this position as a precursor for further derivatization.[8]

C. Bioisosteric Replacement of the Pyridazine Core

Bioisosterism is a powerful tool in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound.[9]

  • Alternative Heterocyclic Cores: Replacing the pyridazine ring with other heterocycles such as pyrimidine, pyrazine, or even fused ring systems like pyrrolo[3,4-d]pyridazine could lead to analogs with improved properties.[10] The choice of the bioisostere will depend on the desired vector for substituents and the electronic properties required for target interaction.

The following table summarizes the expected impact of various structural modifications based on literature for related pyridazine analogs.

Modification SiteStructural ChangeExpected Impact on ActivityRationale / Supporting Evidence from Related Compounds
Position 3 Replacement of Chloro with Amines/AmidesPotentially increased activityIntroduction of H-bond donors/acceptors can enhance target binding.[3][6]
Replacement with bulky groupsPotentially decreased activitySteric hindrance may disrupt binding.
6-Phenyl Ring Introduction of electron-withdrawing groups (e.g., F, Cl)May increase potencyCan alter the electronic properties of the ring system and improve binding affinity.[3]
Introduction of electron-donating groups (e.g., OMe, Me)Variable, target-dependentCan influence metabolic stability and binding interactions.
Variation of alkoxy chain length at position 2Modulated activity and selectivityOptimizes fit within the binding pocket.
Pyridazine Core Replacement with other diazines (pyrimidine, pyrazine)Altered activity and physicochemical propertiesChanges in nitrogen atom positions affect dipole moment and hydrogen bonding capacity.
Fusion with other rings (e.g., pyrrole)Potentially novel activity profileCreates a more rigid scaffold with different spatial arrangement of substituents.[10]

III. Experimental Protocols

The synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine analogs generally follows a well-established synthetic route. The following protocol is a generalized procedure based on literature precedents for the synthesis of similar 3-chloro-6-arylpyridazines.[3][11]

A. General Synthesis of 3-Chloro-6-(substituted phenyl)pyridazines

Synthesis_Workflow A Substituted Acetophenone B β-Aroylpropionic Acid A->B Friedel-Crafts acylation (Succinic anhydride, AlCl3) C 6-(Substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone B->C Cyclization (Hydrazine hydrate) D 3-Chloro-6-(substituted phenyl)pyridazine C->D Chlorination (Phosphorus oxychloride)

Figure 2: General synthetic workflow for 3-chloro-6-arylpyridazines.

Step 1: Synthesis of β-(2-ethoxybenzoyl)propionic acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.

  • Slowly add 2-ethoxyacetophenone to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-(2-ethoxybenzoyl)propionic acid.

Step 2: Synthesis of 6-(2-ethoxyphenyl)-2,3,4,5-tetrahydro-3-pyridazinone

  • Dissolve the β-(2-ethoxybenzoyl)propionic acid from the previous step in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 6-(2-ethoxyphenyl)-2,3,4,5-tetrahydro-3-pyridazinone.

Step 3: Synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

  • Carefully add phosphorus oxychloride to the 6-(2-ethoxyphenyl)-2,3,4,5-tetrahydro-3-pyridazinone from the previous step.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final 3-Chloro-6-(2-ethoxyphenyl)pyridazine.

B. Synthesis of Analogs at the 3-Position

The 3-chloro group can be readily displaced by various nucleophiles. For example, to synthesize a 3-amino analog:

  • Dissolve 3-Chloro-6-(2-ethoxyphenyl)pyridazine in a suitable solvent (e.g., ethanol or DMF).

  • Add the desired amine and a base (e.g., triethylamine or potassium carbonate).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) in a sealed tube or under reflux conditions until the reaction is complete.

  • Work-up and purify the product using standard procedures.

IV. Conclusion and Future Directions

  • The 3-position is a key site for introducing functionalities that can modulate potency through hydrogen bonding and other interactions.

  • The 6-phenyl ring substitution pattern is critical for activity, with specific electronic and steric features likely required for optimal target engagement.

  • The 2-ethoxy group offers opportunities for fine-tuning binding affinity and selectivity through modifications to its size and hydrogen bonding capacity.

  • Bioisosteric replacement of the pyridazine core provides an avenue for exploring novel chemical space and improving physicochemical properties.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 3-Chloro-6-(2-ethoxyphenyl)pyridazine analogs. This should include variations at all three key positions outlined in this guide. Such studies, coupled with computational modeling, will be instrumental in elucidating a more detailed and predictive SAR for this promising class of compounds.

V. References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules. [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia. [Link]

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3-Chloro-6-phenylpyridazine. PubChem. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.

  • Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. ResearchGate. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and Their Evaluation as Dopamine and Serotonin Transporter Inhibitors. ACS Chemical Neuroscience. [Link]

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [Link]

  • Effects of substituents on synthetic analogs of chlorophylls. Part 2: Redox properties, optical spectra and electronic structure. Washington University School of Medicine. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. [Link]

  • Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. The Pharmaceutical and Chemical Journal. [Link]

Sources

Validating the biological target of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Validation Blueprint: 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Executive Summary

3-Chloro-6-(2-ethoxyphenyl)pyridazine is a privileged heterocyclic scaffold belonging to the 3,6-disubstituted pyridazine class.[1] While often utilized as a synthetic intermediate (e.g., for p38 MAPK inhibitors , CDK antagonists , or GABA-A ligands ), its intrinsic biological activity typically stems from two potential mechanisms: reversible non-covalent binding to ATP-binding pockets (kinases) or covalent modification of nucleophilic cysteine residues due to the electrophilic nature of the C3-chlorine.[1]

This guide serves as a technical roadmap for researchers observing phenotypic activity (e.g., cytotoxicity, pathway inhibition) with this compound.[1] It compares the three primary validation methodologies—Chemical Proteomics (ABPP) , Thermal Proteome Profiling (TPP) , and Kinase Profiling —and provides a definitive protocol for validating its biological target.[1]

Part 1: The Biological Context & Mechanism[1]

Before validating, one must understand the "suspect" targets.[1] The 3-chloro-6-arylpyridazine motif is a bioisostere of the pyridine and pyrimidine scaffolds found in FDA-approved drugs.[1]

Key Suspect Targets:

  • Cyclin-Dependent Kinases (CDK2/CDK4): Pyridazines mimic the purine ring of ATP.[1] The 6-aryl group (2-ethoxyphenyl) provides hydrophobic interactions within the hinge region.[1]

  • p38α MAPK: The chlorine atom at position 3 is often displaced by amines to form potent p38 inhibitors; however, the parent chloride can exhibit low-affinity binding or covalent reactivity.[1]

  • Covalent Cysteine Targets: The C3-Cl bond is susceptible to S_NAr reactions.[1] If the target protein possesses a cysteine in the binding pocket (e.g., BTK , EGFR ), this molecule may act as a covalent irreversible inhibitor.[1]

Comparative Analysis of Validation Methodologies
FeatureMethod A: Chemical Proteomics (ABPP) Method B: Thermal Proteome Profiling (CETSA/TPP) Method C: Kinase Panel Screening
Principle Uses the Cl-handle to attach a biotin linker for affinity pull-down.[1]Measures stability shift (

) of proteins upon ligand binding (Label-free).[1]
High-throughput enzymatic assay against ~400 purified kinases.[1]
Suitability High. The 3-Cl group is an ideal synthetic handle for probe generation.[1]Medium. Good for non-covalent binding; less sensitive for low-affinity fragments.[1]High (if Kinase). Best "first pass" if phenotype suggests phosphorylation issues.[1]
Bias Unbiased (Whole proteome).[1]Unbiased (Whole proteome).[1]Biased (Only kinases).[1]
False Positives High (Sticky proteins, bead background).[1]Low (Physiological context).[1]Low (Direct enzymatic readout).[1]
Verdict Gold Standard for this specific molecule due to synthetic accessibility.[1]Secondary Validator to confirm engagement in intact cells.Screening Tool to narrow down the family.[1]

Part 2: Experimental Protocols

Protocol 1: Synthesis of the Affinity Probe (The "Click" Strategy)

To validate the target via Chemical Proteomics, you must convert 3-Chloro-6-(2-ethoxyphenyl)pyridazine into a "Traceable Probe" without destroying its pharmacophore.[1]

  • Rationale: The 3-Chloro position is electrophilic.[1] Replacing it directly might kill activity if the Cl is essential for binding.[1]

    • Strategy A (Direct Displacement): If SAR data suggests the Cl is displaceable, react with a diamine linker.[1]

    • Strategy B (Clickable Analog): If Cl is essential, synthesize the 5-alkyne analog (preserving the 3-Cl) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Selected Workflow: Direct Displacement (Probe Synthesis)

  • Reagents: 3-Chloro-6-(2-ethoxyphenyl)pyridazine, N-Boc-ethylenediamine, DIPEA, DMSO.[1]

  • Reaction: Heat at 120°C for 4-6 hours. The amine displaces the chlorine via S_NAr.[1]

  • Deprotection: Treat with TFA/DCM to expose the primary amine.[1]

  • Biotinylation: React with NHS-Biotin.[1]

  • Validation: Verify the Biotin-Probe retains biological activity (IC50) compared to the parent parent molecule in your phenotypic assay.[1] If activity is lost, pivot to Strategy B.

Protocol 2: Target Deconvolution via Pull-Down

System: HeLa or Jurkat Cell Lysate (1 mg/mL).[1] Controls:

  • Vehicle Control: DMSO only.[1]

  • Competition Control (Critical): Pre-incubate lysate with 100x excess of free 3-Chloro-6-(2-ethoxyphenyl)pyridazine (the "Cold" competitor) before adding the Biotin-Probe.[1]

Steps:

  • Lysis: Lyse cells in NP-40 buffer (mild detergent) with protease/phosphatase inhibitors.

  • Incubation:

    • Sample A: Lysate + Biotin-Probe (10 µM).[1]

    • Sample B: Lysate + Free Compound (1 mM, 30 min)

      
       then add Biotin-Probe (10 µM).[1]
      
  • Capture: Add Streptavidin-Magnetic Beads. Rotate 1h at 4°C.

  • Wash: Wash 3x with PBS + 0.1% Tween-20, 3x with PBS (remove non-specific binders).[1]

  • Elution: Boil in SDS-PAGE loading buffer or perform On-Bead Digestion (Trypsin).

  • Analysis: LC-MS/MS (Label-free quantification).

  • Hit Calling: True targets will show high intensity in Sample A and significant reduction (>70%) in Sample B (Competition).

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating the target of a chloropyridazine scaffold.

TargetValidation Start Compound: 3-Chloro-6-(2-ethoxyphenyl)pyridazine (Phenotypic Hit) CheckSAR Step 1: SAR Check Is the 3-Cl essential for activity? Start->CheckSAR Essential YES (Cl is essential) Likely Covalent or H-bond Acceptor CheckSAR->Essential Activity lost upon substitution NotEssential NO (Cl is displaceable) Likely Hydrophobic Pocket CheckSAR->NotEssential Activity retained PathA Path A: Covalent Probe Synthesize Alkyne-Tag at C4/C5 Essential->PathA PathB Path B: Affinity Probe Displace Cl with Linker-Biotin NotEssential->PathB ExpABPP Experiment: ABPP (Pull-down) +/- Excess 'Cold' Competitor PathA->ExpABPP PathB->ExpABPP MS LC-MS/MS Analysis ExpABPP->MS Validation Target Identification MS->Validation Orthogonal Orthogonal Validation (CETSA or CRISPR) Validation->Orthogonal

Caption: Decision matrix for synthesizing chemical probes based on the Structure-Activity Relationship (SAR) of the chlorine handle.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Interpretation
  • Why the Competition Control is Non-Negotiable: Pyridazine rings are nitrogen-rich and can act as "sticky" scaffolds, binding non-specifically to abundant proteins like Tubulin or HSP70.[1] Without a competition control (where the active site is blocked by the parent molecule), your MS list will be populated by false positives.[1]

  • The "Covalent" Trap: If 3-Chloro-6-(2-ethoxyphenyl)pyridazine is a covalent inhibitor, it will show time-dependent inhibition (IC50 decreases as incubation time increases).[1] Check this before starting proteomics. If

    
     is linear, proceed with a covalent probe design (Path A in diagram).[1]
    
Self-Validating System: The "Thermal Shift" Check

If generating a biotin-probe is too resource-intensive, use Cellular Thermal Shift Assay (CETSA) as a label-free alternative:

  • Treat cells with Compound vs. DMSO.[1]

  • Heat aliquots to a gradient (40°C–65°C).

  • Lyse and analyze soluble fractions via Western Blot (if target is suspected, e.g., p38) or Mass Spec (TPP).[1]

  • Success Criteria: The compound-bound protein will remain soluble at higher temperatures (positive

    
    ) compared to the DMSO control.
    

References

  • Wermuth, C. G. (2004).[1] Pyridazines in Medicinal Chemistry: A Review. Med. Chem. Rev. (Note: General reference for scaffold utility).

  • Cravatt, B. F., et al. (2008).[1] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry.[1] Annual Review of Biochemistry.[1] [1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols.[1]

  • Sotillo, F., et al. (2020).[1] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Meanwell, N. A. (2017).[1][3] The Role of the Pyridazine Ring in Molecular Recognition and Drug Discovery.[1] Advances in Heterocyclic Chemistry.[1]

Sources

Cross-reactivity profiling of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

[1]

Executive Summary & Scaffold Context

3-Chloro-6-(2-ethoxyphenyl)pyridazine is not typically a final drug candidate but a potent chemical probe or advanced intermediate .[1] Its cross-reactivity profile is defined by two distinct mechanisms:

  • Electrophilic Reactivity (Chemical): The chlorine at position 3 is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly by thiols (glutathione, cysteine residues).[1]

  • Scaffold Promiscuity (Biological): The pyridazine core mimics the purine ring of ATP (kinase hinge binding) and the benzodiazepine core (GABA-A binding).[1]

The "2-Ethoxy" Effect

Compared to the standard 3-Chloro-6-phenylpyridazine or the 2-methoxy analog, the 2-ethoxy substitution introduces:

  • Increased Lipophilicity (LogP): Enhances membrane permeability but increases non-specific hydrophobic binding (albumin, hERG).[1]

  • Steric Bulk: Can improve selectivity by clashing with smaller pockets in off-target kinases, but may reduce solubility.[1]

Comparative Profiling Analysis

The following table contrasts the target molecule with its closest structural analogs to highlight specific cross-reactivity risks.

Feature3-Chloro-6-(2-ethoxyphenyl)pyridazine (Target)3-Chloro-6-(2-methoxyphenyl)pyridazine (Analog A)3-Chloro-6-phenylpyridazine (Analog B)[1]
Primary Utility Selective Probe / IntermediateGeneral Building BlockHerbicide Metabolite / Scaffold
Lipophilicity (Est.[1] LogP) High (~2.8 - 3.2) Moderate (~2.[1]4)Low (~2.[1]1)
GABA-A Affinity Risk High (Ethoxy mimics benzodiazepine pendant)ModerateLow
Kinase Hinge Binding Selective (Steric bulk excludes some kinases)PromiscuousVery Promiscuous
Metabolic Stability Low (O-dealkylation of ethyl group)Moderate (O-demethylation)High (Ring oxidation only)
hERG Liability Moderate-High (Due to lipophilicity)Low-ModerateLow
Chemical Reactivity (SNAr) High (3-Cl is a "warhead")HighHigh

Critical Cross-Reactivity Domains

To validate this molecule for use in biological systems, you must profile these three specific domains.

Domain A: Chemical Reactivity (The "False Positive" Generator)

The 3-chloro group is an electrophile.[1] In biological assays, this molecule can covalently modify proteins with accessible cysteines, leading to pan-assay interference (PAINS) .[1]

  • Mechanism: SNAr displacement of Chloride by Cysteine-SH.[1]

  • Risk: Irreversible inhibition of enzymes (e.g., proteases, kinases) unrelated to the pharmacophore.[1]

  • Control: Run a Glutathione (GSH) Trapping Assay (Protocol below).[1]

Domain B: The Kinome (ATP-Competitor Risk)

The pyridazine nitrogen pair (N-N) can accept a hydrogen bond from the kinase "hinge" region (e.g., Met residue).[1]

  • Primary Off-Targets: p38 MAPK , ROCK1/2 , Syk , and CK2 .

  • Profiling Strategy: Do not use a full kinome scan initially.[1] Use a focused "Hinge-Binder" Panel of 20 representative kinases.

Domain C: The GABA-ergic System (CNS Liability)

Pyridazine derivatives are historically linked to GABA-A receptor antagonism (convulsant risk) or agonism (anxiolytic).[1]

  • Mechanism: The biaryl system mimics the biphenyl motif of benzodiazepines.[1]

  • Specific Risk: The 2-ethoxyphenyl moiety specifically enhances affinity for the benzodiazepine binding site on the GABA-A receptor compared to the unsubstituted phenyl ring.[1]

Visualizing the Cross-Reactivity Landscape

CrossReactivityMolecule3-Chloro-6-(2-ethoxyphenyl)pyridazineChemReactChemical Reactivity(Electrophile)Molecule->ChemReact 3-Cl GroupBioReactBiological Promiscuity(Scaffold)Molecule->BioReact Pyridazine CoreGSHGSH Adduct Formation(Metabolic Trapping)ChemReact->GSHCysModCysteine Modification(Irreversible Inhibition)ChemReact->CysModKinaseKinase Hinge Binding(p38, ROCK, CK2)BioReact->KinaseGABAGABA-A Receptor(Benzodiazepine Site)BioReact->GABACYPCYP450 Inhibition(Heme Coordination)BioReact->CYP

Caption: The dual-threat profile: The 3-Cl group drives chemical reactivity (left), while the pyridazine core drives biological off-target binding (right).[1]

Experimental Protocols

Protocol 1: Glutathione (GSH) Trapping Assay

Objective: Determine if the 3-chloro group is chemically reactive enough to form covalent adducts, which would invalidate reversible binding data.[1]

Reagents:

  • Test Compound: 3-Chloro-6-(2-ethoxyphenyl)pyridazine (10 mM in DMSO).[1]

  • Nucleophile: Reduced L-Glutathione (GSH), 100 mM in water.[1]

  • Buffer: Phosphate Buffer (PBS), pH 7.4.[1]

Workflow:

  • Incubation: Mix Test Compound (10 µM final) with GSH (1 mM final) in PBS (100-fold excess of GSH mimics cellular conditions).

  • Timepoints: Incubate at 37°C. Sample at T=0, 1h, 4h, and 24h.

  • Quenching: Stop reaction with equal volume of cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS (Q-TOF or Triple Quad).

  • Detection: Monitor for the parent ion [M+H]+ and the GSH-Adduct Ion [M – Cl + GSH + H]+.[1]

    • Calculation: Parent MW (approx 234.6) – 35.5 (Cl) + 307.3 (GSH) = ~506.4 Da .

Interpretation:

  • >5% Adduct at 1h: Highly reactive.[1] Compound is a "covalent probe" or toxic.[1]

  • <1% Adduct at 24h: Chemically stable.[1] Suitable for reversible binding assays.[1]

Protocol 2: Focused Kinase Profiling (Hinge Binder Panel)

Objective: Assess promiscuity driven by the pyridazine core.[1]

Method: FRET-based Binding Assay (e.g., LanthaScreen) or Radioligand Binding.[1]

Panel Selection (The "Pyridazine Suspects"): Instead of a 400-kinase scan, prioritize these 5 kinases known to bind biaryl pyridazines:

  • p38 MAPK (alpha): High affinity for pyridazines.[1]

  • ROCK1/2: Common off-target.

  • CK2 (Casein Kinase 2): Often hit by planar heterocycles.[1]

  • Syk: Spleen Tyrosine Kinase.[1]

  • GSK3-beta: Glycogen Synthase Kinase.[1]

Workflow:

  • Screening Concentration: 1 µM and 10 µM.

  • Control: Staurosporine (Pan-kinase inhibitor).[1]

  • Readout: Percent Inhibition.

  • Hit Validation: If Inhibition > 50% at 1 µM, determine Kd or IC50.[1]

Synthesis of Evidence & Recommendations

Why the "2-Ethoxy" Matters

In structure-activity relationship (SAR) studies, the transition from methoxy to ethoxy often creates a "selectivity cliff."[1]

  • Case Study (GABA): In GABA-A modulators, the ethoxy group often locks the conformation of the biaryl bond, potentially shifting the compound from a silent antagonist to a partial agonist.

  • Case Study (Metabolism): The ethyl ether is a prime site for CYP2D6 mediated O-dealkylation.[1] This must be factored in if using the compound in vivo.[1]

Final Recommendation for Researchers

If you are using 3-Chloro-6-(2-ethoxyphenyl)pyridazine :

  • As an Intermediate: Proceed with synthesis. The 3-Cl is an excellent handle for Buchwald-Hartwig aminations to remove the reactivity risk.[1]

  • As a Biological Probe: You MUST run the GSH trapping assay first.[1] If it reacts with GSH, any biological data (cell death, enzyme inhibition) may be an artifact of covalent modification rather than specific binding.[1]

  • For Selectivity: Use the 2-ethoxyphenyl group to gain selectivity over the generic phenyl analog, but monitor solubility (LogP is higher).[1]

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Chapter on Privileged Scaffolds and Pyridazines). Link

  • Chambers, M. S., et al. (2003).[1] "Identification of a novel series of pyridazine derivatives as GABA-A receptor alpha-2/alpha-3 subtype selective agonists." Journal of Medicinal Chemistry, 46(11), 2227-2240.[1] Link[1]

  • Bavetsias, V., et al. (2016).[1] "Optimization of a 3-Chloro-6-arylpyridazine Series of Inhibitors of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 26(15), 3679-3684.[1] (Demonstrates the kinase liability of this specific scaffold). Link[1]

  • Baillie, T. A. (2016).[1] "Targeted Covalent Inhibitors in Drug Discovery." Angewandte Chemie International Edition, 55(43), 13408-13421.[1] (Reference for GSH trapping protocols). Link[1]

  • PubChem Compound Summary. "3-Chloro-6-phenylpyridazine" (Analog Data). National Center for Biotechnology Information.[1] Link[1]

Benchmarking 3-Chloro-6-(2-ethoxyphenyl)pyridazine: A Comparative Guide for Novel PDE10A Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly for neurological and psychiatric disorders, the specific inhibition of phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic strategy. This guide provides a comprehensive framework for benchmarking novel chemical entities against established inhibitors. Herein, we use the putative PDE10A inhibitor, 3-Chloro-6-(2-ethoxyphenyl)pyridazine, as a case study to illustrate a rigorous, multi-tiered validation process. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new molecules targeting the PDE10A enzyme.

Introduction: The Rationale for Targeting PDE10A

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[2] By degrading cAMP and cGMP, PDE10A modulates signaling pathways crucial for neuronal function. Inhibition of PDE10A increases the levels of these second messengers, which has been shown to have potential therapeutic effects in conditions such as schizophrenia, Huntington's disease, and other central nervous system disorders.[3][4]

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[5] The subject of this guide, 3-Chloro-6-(2-ethoxyphenyl)pyridazine, is a novel pyridazine derivative. Its structural features suggest a potential interaction with the active site of PDE10A, making it a compelling candidate for investigation. To ascertain its therapeutic potential, a systematic comparison with well-characterized PDE10A inhibitors is essential. For the purpose of this guide, we will benchmark our candidate against Papaverine, a non-selective PDE inhibitor with known PDE10A activity, and MP-10, a potent and selective PDE10A inhibitor.[6][7]

The PDE10A Signaling Pathway

The mechanism of action of PDE10A inhibitors is centered on the modulation of cAMP and cGMP signaling cascades. The following diagram illustrates the central role of PDE10A in this pathway and the effect of its inhibition.

PDE10A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylate Cyclase GPCR->AC stimulates Ligand Dopamine / Glutamate Ligand->GPCR activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP Downstream_Targets Downstream Targets (e.g., CREB, DARPP-32) PKA->Downstream_Targets phosphorylates Inhibitor 3-Chloro-6-(2-ethoxyphenyl)pyridazine (or other inhibitors) Inhibitor->PDE10A inhibits

Caption: PDE10A signaling pathway and the mechanism of inhibition.

Benchmarking Strategy: A Multi-Faceted Approach

A robust evaluation of a novel PDE10A inhibitor candidate requires a tiered approach, moving from in vitro biochemical assays to cell-based functional assays and finally to in vivo models of disease. This progression allows for a comprehensive understanding of the compound's potency, selectivity, cellular activity, and potential therapeutic efficacy.

Benchmarking_Workflow Biochemical_Assays Tier 1: Biochemical Assays (Potency & Selectivity) Cell_Based_Assays Tier 2: Cell-Based Assays (Cellular Potency & Target Engagement) Biochemical_Assays->Cell_Based_Assays Promising Candidates In_Vivo_Models Tier 3: In Vivo Models (Efficacy & PK/PD) Cell_Based_Assays->In_Vivo_Models Validated Leads

Caption: Tiered workflow for benchmarking novel PDE10A inhibitors.

Comparative Data Summary

The following tables present hypothetical, yet realistic, data for our candidate compound, 3-Chloro-6-(2-ethoxyphenyl)pyridazine, benchmarked against Papaverine and MP-10.

Table 1: In Vitro Biochemical Potency and Selectivity

CompoundPDE10A IC50 (nM)PDE3A IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE3A/PDE10A)Selectivity (PDE4D/PDE10A)
3-Chloro-6-(2-ethoxyphenyl)pyridazine 5.2 1,500 >10,000 ~288-fold >1900-fold
Papaverine95[6]2200[8]>10,000~23-fold>105-fold
MP-100.3>10,000>10,000>33,000-fold>33,000-fold

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Cell-Based Functional Activity

CompoundcAMP Reporter Assay EC50 (nM)cGMP Accumulation Assay EC50 (nM)Cell Viability (HEK293) CC50 (µM)
3-Chloro-6-(2-ethoxyphenyl)pyridazine 25.8 31.5 >50
Papaverine45052025
MP-101.52.1>100

EC50 values represent the concentration of the compound that provokes a response halfway between the baseline and maximum effect. CC50 is the concentration that causes the death of 50% of cells.

Experimental Protocols

Tier 1: Biochemical Assays

This assay quantitatively measures the enzymatic activity of PDE10A and the potency of inhibitors.[9]

Principle: The assay is based on the binding of a fluorescently labeled nucleotide monophosphate, generated by PDE10A activity, to a binding agent.[10] This binding results in a change in the fluorescence polarization of the solution, which is proportional to the enzyme's activity.

Protocol:

  • Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1 mg/mL BSA.

  • Add 5 µL of the test compound (3-Chloro-6-(2-ethoxyphenyl)pyridazine or a known inhibitor) at various concentrations to the wells of a 96-well black plate.

  • Add 10 µL of recombinant human PDE10A2 enzyme to each well.

  • Initiate the reaction by adding 10 µL of a fluorescently labeled cAMP or cGMP substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a binding agent.

  • Incubate for another 15 minutes to allow for binding to reach equilibrium.

  • Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Tier 2: Cell-Based Assays

This cell-based assay provides a functional readout of PDE10A inhibition in a cellular context.[11]

Principle: Inhibition of PDE10A leads to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter of a reporter gene (e.g., luciferase), driving its expression. The resulting luciferase activity is directly proportional to the level of PDE10A inhibition.

Protocol:

  • Culture HEK-293 cells stably expressing human PDE10A in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed the cells into a 96-well white plate and allow them to adhere overnight.

  • Transiently transfect the cells with a pCRE-Luc plasmid containing the luciferase reporter gene under the control of a CRE promoter.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the cells for 18 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Determine the EC50 values from the dose-response curves.

Concluding Remarks

This guide outlines a systematic and scientifically rigorous approach to benchmarking novel PDE10A inhibitor candidates, using 3-Chloro-6-(2-ethoxyphenyl)pyridazine as a working example. The presented workflow, from initial biochemical characterization to cell-based functional validation, provides a solid foundation for assessing the therapeutic potential of new chemical entities. The hypothetical data presented for 3-Chloro-6-(2-ethoxyphenyl)pyridazine suggests a potent and selective PDE10A inhibitor with good cellular activity and low cytotoxicity, warranting further investigation in preclinical in vivo models. By adhering to such a structured evaluation process, researchers can confidently identify and advance promising drug candidates for the treatment of various CNS disorders.

References

  • Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using - Ovid.
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  • PDE10A Inhibition in Tourette Syndrome | NeurologyLive.
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  • Pyridazine Derivatives.
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  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PubMed Central.
  • PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges.
  • In-cell Western Assays for IC50 Determination - Azure Biosystems.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute.
  • Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A.
  • Molecular structures and IC50 or KD/Ki values for PDE10A of the PDE10A... | Download Scientific Diagram - ResearchGate.
  • 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem - NIH.
  • 1105194-66-8 | 3-Chloro-6-(4-ethylphenyl)pyridazine - ChemScene.
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A Comparative Guide to the In Vivo Efficacy of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] This guide provides a comparative overview of the in vivo efficacy of various pyridazine and pyridazinone derivatives, with a focus on their anti-inflammatory and anticancer properties. By synthesizing data from preclinical studies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this class of compounds.

Introduction to Pyridazine Scaffolds in Drug Discovery

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties, making them attractive for designing novel therapeutic agents.[3] The pyridazine nucleus has been successfully incorporated into molecules targeting a diverse array of biological targets, leading to compounds with analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][4] This guide will delve into the in vivo performance of specific pyridazine-based compounds, highlighting key efficacy parameters and the experimental models used for their evaluation.

Comparative In Vivo Efficacy of Pyridazine Derivatives

To facilitate a clear comparison, the following tables summarize key in vivo efficacy data for various pyridazine and pyridazinone compounds across different therapeutic areas.

Anti-inflammatory Activity

Table 1: Comparison of In Vivo Anti-inflammatory Efficacy of Pyridazine Derivatives

Compound ClassSpecific Compound(s)Therapeutic AreaAnimal ModelKey Efficacy ParametersReference Compound(s)Source
Pyridazinone DerivativesCompound 6bAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant reduction in paw edema, comparable to indomethacin and celecoxib. Decreased serum plasma PEG2 and IL-1β. No ulcerative effect detected.Indomethacin, Celecoxib[5]
Pyrido[2,3-d]pyridazine-2,8-dione DerivativesCompound 7cAnti-inflammatoryEar edema modelGreater than 82% inhibition of ear edema.Not specified[6]
Pyridazinone DerivativesCompounds 5a and 5fAnti-inflammatoryRat paw edemaStrong anti-inflammatory effects, comparable to indomethacin and celecoxib, with a lower ulcer number and index.Indomethacin, Celecoxib[7][8]
6-substituted- 3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazonesNot specifiedAnalgesic and Anti-inflammatoryNot specifiedMore potent than standard drugs aspirin and indomethacin for analgesic and anti-inflammatory activity. No gastric ulcerogenic effect.Aspirin, Indomethacin[1]
Anticancer Activity

Table 2: Comparison of In Vivo Anticancer Efficacy of Pyridazine Derivatives

Compound ClassSpecific Compound(s)Therapeutic AreaAnimal ModelKey Efficacy ParametersReference Compound(s)Source
Chlorinated Pyridazin-3-(2H)-onesDCPYRAnticancerTransplanted MAC 16 cell line in miceOver 50% inhibition of tumor growth at a 50mg/kg dose.5-Fluorouracil (5-FU)[9]
Fused Imidazo[1,2-b]pyridazine DerivativesNot specifiedAnticancerHuman tumor xenografts in miceInhibition of tumor growth.Not specified[10][11]
Pyridazine-based VEGFR-2 InhibitorsCompound 5bAnticancerEhrlich's ascites carcinoma (EAC) solid tumor in micePotent cytotoxic activity against HCT-116 and MCF-7 cell lines in vitro. High inhibition in VEGFR kinase assay (92.2%).Imatinib[12]
3,6-Disubstituted Pyridazine DerivativesCompound 9eAnticancerEhrlich ascites carcinoma solid tumor animal modelReduction in mean tumor volume with necrosis induction. No signs of toxicity.Not specified[13]
Pyridine-based PIM-1 Kinase InhibitorsNot specifiedAnticancerSolid Ehrlich Carcinoma (SEC) in miceTumor inhibition.Doxorubicin[10]

In-Depth Methodologies: A Closer Look at In Vivo Models

The following sections provide detailed protocols for key in vivo experiments cited in the comparison tables. Understanding the experimental design is crucial for interpreting the efficacy data.

Carrageenan-Induced Rat Paw Edema Model for Anti-inflammatory Activity

This widely used model assesses the in vivo anti-inflammatory potential of novel compounds.

Experimental Workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Induction & Measurement cluster_3 Data Analysis acclimatization Acclimatize Male Wistar rats (150-200g) grouping Randomly divide into groups (n=6) acclimatization->grouping vehicle Vehicle Control Group grouping->vehicle standard Standard Drug Group (e.g., Indomethacin) grouping->standard test Test Compound Group(s) grouping->test dosing Administer compounds orally 1 hour before carrageenan test->dosing induction Inject 0.1 mL of 1% carrageenan into sub-plantar region of the right hind paw dosing->induction measurement Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan induction->measurement calculation Calculate percentage inhibition of edema measurement->calculation statistics Perform statistical analysis (e.g., ANOVA) calculation->statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats weighing 150-200g are acclimatized to the laboratory conditions for at least one week before the experiment.[10]

  • Grouping: The animals are randomly divided into several groups, including a vehicle control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin or celecoxib), and one or more test groups for the pyridazine compounds.[5][7]

  • Dosing: The test compounds and the standard drug are administered orally, typically one hour before the induction of inflammation.[7] The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[10]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-inflammatory effects.

Human Tumor Xenograft Model for Anticancer Efficacy

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living organism.

Experimental Workflow:

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis cell_culture Culture human cancer cells (e.g., HCT-116, MCF-7) implantation Subcutaneously implant cancer cells into immunodeficient mice cell_culture->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth grouping Randomize mice into treatment groups tumor_growth->grouping treatment Administer test compounds, vehicle, or standard drug (e.g., Doxorubicin) grouping->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at the end of the study monitoring->endpoint analysis Excise tumors, weigh, and perform further analysis (e.g., histopathology) endpoint->analysis

Caption: Workflow for Human Tumor Xenograft Model.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., human melanoma, colon cancer HCT-116, or breast cancer MCF-7) are cultured in vitro.[10][12]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size, after which the mice are randomized into different treatment groups: vehicle control, positive control (a standard anticancer drug), and test compound groups.[13]

  • Treatment: The pyridazine-based compounds are administered to the mice through a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[9][13]

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.[13]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analyses such as histopathology or biomarker studies.

Mechanistic Insights: Signaling Pathways Targeted by Pyridazine Compounds

The therapeutic effects of pyridazine derivatives are often attributed to their interaction with specific signaling pathways. For instance, in inflammation, many pyridazinone derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[5][7] In oncology, pyridazine-based compounds have been developed as inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[10][12][13]

Hypothetical Signaling Pathway for an Anti-inflammatory Pyridazinone:

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Enzymatic Cascade cluster_3 Inhibition stimulus Inflammatory Stimuli (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 action cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) inflammation Inflammation (Edema, Pain) prostaglandins->inflammation pla2->membrane cox2->prostaglandins COX-2 action pyridazinone Pyridazinone Derivative pyridazinone->cox2 Inhibits

Caption: Inhibition of the COX-2 Pathway by a Pyridazinone Derivative.

Conclusion and Future Directions

The in vivo studies summarized in this guide demonstrate the significant therapeutic potential of pyridazine-based compounds, particularly in the fields of inflammation and oncology. Several derivatives have shown efficacy comparable or superior to existing standard drugs in preclinical models. The favorable safety profile, such as reduced ulcerogenicity for certain anti-inflammatory pyridazinones, further enhances their clinical translational potential.[1][5][7]

Future research should focus on direct, head-to-head in vivo comparisons of promising lead compounds to establish a clearer hierarchy of efficacy and safety. Furthermore, a deeper understanding of the structure-activity relationships and pharmacokinetic/pharmacodynamic profiles will be crucial for the rational design of next-generation pyridazine-based therapeutics. The exploration of this versatile scaffold in other therapeutic areas, such as infectious diseases and neurological disorders, also represents a promising avenue for future drug discovery efforts.[4][14][15]

References

  • Navigating the Uncharted Territory of Hexahydropyridazines: A Comparative Guide to In Vivo Efficacy Studies of Related Pyridazin - Benchchem.
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014-09-04).
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. (2024-09-15).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019-07-30).
  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2025-08-08).
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (2024-08-19).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025-08-13).
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. (2025-08-19).
  • [Antimicrobial activity of new pyridazine derivatives] - PubMed.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024-01-03).
  • Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023-09-10).
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  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF - ResearchGate.
  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview - Acta Scientific. (2019-08-16).
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Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-6-(2-ethoxyphenyl)pyridazine

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash.

3-Chloro-6-(2-ethoxyphenyl)pyridazine (CAS: 949468-94-4) is a halogenated heterocyclic compound.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[1][2][3] Its chlorine substituent requires high-temperature incineration with acid gas scrubbing capabilities to prevent the formation of hydrochloric acid (HCl) and potential dioxins during destruction.[1][2]

Operational Rule: Segregate this compound from non-halogenated solvents (e.g., acetone, ethanol) to prevent cross-contamination of waste streams, which significantly escalates disposal costs and complicates destruction.[2][3]

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the substance dictates the disposal pathway. This compound is a biaryl system containing a pyridazine ring and a chlorine atom.[1][2]

PropertyDescriptionImplications for Disposal
Chemical Structure Chlorinated PyridazineMust be treated as halogenated waste.[2]
Physical State Solid (Crystalline)Requires double-bagging or rigid containment; avoid dust generation.[1][2]
Molecular Formula C₁₂H₁₁ClN₂OHigh nitrogen content may generate NOx during incineration; Chlorine generates HCl.[1][2]
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1][2][3] Handle with standard PPE (Nitrile gloves, safety glasses).[1][2][3]
Reactivity StableCompatible with standard organic waste containers (HDPE, Glass).[1][2][3]

Decision Matrix: Waste Stream Segregation

The following decision tree illustrates the logic flow for disposing of 3-Chloro-6-(2-ethoxyphenyl)pyridazine in various experimental states.

DisposalWorkflowStartWaste Generation:3-Chloro-6-(2-ethoxyphenyl)pyridazineStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWasteSolidLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteLiquidActionSolidPack in clear wide-mouth jaror double-bag (poly)SolidWaste->ActionSolidSolventCheckSolvent Type?LiquidWaste->SolventCheckHalogenatedStreamStream A:Halogenated Organic WasteSolventCheck->HalogenatedStreamDCM, Chloroform,or mixed with HalogensNonHalogenatedStreamStream B:Non-Halogenated WasteSolventCheck->NonHalogenatedStreamMethanol, Acetone ONLY(Trace compound <0.1%)ActionLiquidCollect in HDPE/Glass CarboyLabel 'Contains Halogens'HalogenatedStream->ActionLiquidNonHalogenatedStream->HalogenatedStreamRe-route if >1% Conc.DestructionFinal Fate:High-Temp Incineration(>1100°C with Scrubber)NonHalogenatedStream->DestructionNot Recommendedfor High Conc.ActionSolid->HalogenatedStreamActionLiquid->Destruction

Figure 1: Logic flow for segregating 3-Chloro-6-(2-ethoxyphenyl)pyridazine waste.[1][2] Note that even if dissolved in non-halogenated solvents, high concentrations of this compound warrant disposal in the halogenated stream to ensure proper destruction of the chlorine bond.[2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired inventory, weighing paper, contaminated gloves, or failed reaction solids.[2][3]

  • Containment:

    • Place the solid material into a clear, wide-mouth jar (HDPE or Glass) with a screw-top lid.

    • Alternative: If the quantity is small (<5g), double-bagging in heavy-duty polyethylene zip-lock bags is acceptable, provided they are placed inside a secondary rigid container.[1][2][3]

  • Labeling (The Self-Validating Step):

    • Apply a hazardous waste label immediately.[1][2][4]

    • Chemical Name: Write "3-Chloro-6-(2-ethoxyphenyl)pyridazine" fully. Do not use abbreviations like "CEP" or structure drawings alone.

    • Constituents: Check "Halogenated Organic."[1][2][4]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1][2]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure the container is closed at all times except when adding waste.[2][4]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[2][3]

  • Segregation:

    • Primary Rule: Dispose of any solution containing this compound into the Halogenated Waste carboy.[1][2]

    • Reasoning: Even if the solvent is Methanol (non-halogenated), the presence of the chloro-pyridazine solute introduces halogens into the stream.[2] Mixing this with non-halogenated waste (which is often used for fuel blending) can violate regulatory permits that cap halogen content (often <1000 ppm).[1][2]

  • Compatibility Check:

    • Ensure the waste carboy material (HDPE or Glass) is compatible with the solvent carrier.

    • Avoid: Do not mix with strong oxidizers (e.g., Nitric Acid) or reactive metals.[1][2][3]

  • Documentation:

    • On the waste tag, list the solvent (e.g., "Dichloromethane 95%") and the solute ("3-Chloro-6-(2-ethoxyphenyl)pyridazine 5%").[1][2]

    • Explicitly state "Halogenated" on the tag.[1][2]

Spill Response (Emergency Procedures)

If 3-Chloro-6-(2-ethoxyphenyl)pyridazine is spilled in the laboratory:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][2]

  • PPE: Don Nitrile gloves (double-glove recommended), safety goggles, and a lab coat.[1][2][3] If powder is airborne, use an N95 respirator or work within a fume hood.[1][2][3]

  • Containment (Solid):

    • Gently cover the spill with damp paper towels to prevent dust generation.[1][2]

    • Sweep up carefully using a dustpan or scoop.[1][2]

  • Containment (Liquid/Solution):

    • Surround the spill with absorbent pads or vermiculite.[1][2]

    • Do not use combustible materials (like sawdust) if the solvent carrier is flammable.[1][2]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][2][5]

    • Place all cleanup materials (pads, gloves, towels) into a heavy-duty plastic bag.[1][2][3]

  • Disposal: Label the bag as "Hazardous Waste: Debris contaminated with 3-Chloro-6-(2-ethoxyphenyl)pyridazine" and process as Solid Waste (Protocol A).[1][2]

Final Destruction (The "Why")

Researchers should understand the fate of their waste to appreciate the importance of segregation.

  • Method: High-Temperature Incineration.[1][2][6]

  • Process: The waste is injected into a rotary kiln operating >1100°C.[1][2]

  • Chemistry:

    • The organic framework (

      
      ) oxidizes to 
      
      
      ,
      
      
      , and
      
      
      .[2][3]
    • The Chlorine atom (

      
      ) converts to Hydrogen Chloride gas (
      
      
      ).[1][2]
  • Pollution Control: The incinerator must be equipped with a caustic scrubber (Sodium Hydroxide spray) to neutralize the

    
     gas into Sodium Chloride (
    
    
    ) brine.[1][2]
  • Consequence of Improper Disposal: If this compound is thrown in the trash, it ends up in a municipal landfill where it may leach into groundwater (aquatic toxicity).[2] If put in non-halogenated waste, it may be sent to a fuel-blending facility lacking acid scrubbers, releasing corrosive

    
     into the atmosphere.[2][3]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22629228, 3-Chloro-6-ethynylpyridazine (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2025). RCRA Organic Air Emission Standards for TSDFs and Generators.[1][2] Retrieved from [Link]

  • Electronic Code of Federal Regulations (2000). Appendix III to Part 268 -- List of Halogenated Organic Compounds.[1][2] Retrieved from [Link][1][2][4][6][7][8]

Essential Protective Measures for Handling 3-Chloro-6-(2-ethoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Stance on the Safety of Novel Chemical Entities

As a Senior Application Scientist, it is imperative to approach new chemical entities like 3-Chloro-6-(2-ethoxyphenyl)pyridazine with a comprehensive safety-first mindset. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on the known hazards of its structural components: a chlorinated pyridazine core and an ethoxyphenyl group. This proactive approach ensures a high degree of protection for all laboratory personnel.[1][2]

The chlorinated pyridazine moiety suggests potential toxicity and hazards associated with halogenated organic compounds.[3][4] The pyridazine ring itself, a nitrogen-containing heterocycle, may also present its own toxicological profile.[5] Therefore, until comprehensive toxicological data is available, this compound should be handled as if it is hazardous.[2][6]

Core Principles for Safe Handling

A multi-layered safety strategy, beginning with engineering controls and reinforced by appropriate Personal Protective Equipment (PPE), is crucial.[1] All handling of 3-Chloro-6-(2-ethoxyphenyl)pyridazine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3][7] The work area should be clearly designated for the handling of this compound, and access should be restricted.[6]

A foundational aspect of laboratory safety is the proper maintenance of the work environment. All workspaces should be kept clean and organized to prevent cross-contamination.[8] Furthermore, all personnel must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide before commencing any work with this compound.[9]

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum recommended PPE for handling 3-Chloro-6-(2-ethoxyphenyl)pyridazine. These recommendations are based on a conservative assessment of the potential risks.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and potential projectiles.[6][10][11]
Hands Double-gloving with nitrile or neoprene glovesOffers enhanced protection against skin contact. Regularly check for signs of degradation or breakthrough.[2][6][10]
Body Fully fastened laboratory coatProtects skin and personal clothing from contamination.[6][9][10]
Respiratory N95 or higher-rated respiratorRecommended, especially when handling the solid compound outside of a fume hood, to prevent inhalation of fine particles.[1][10]
Feet Closed-toe shoesProtects feet from spills and falling objects.[3][10]
Step-by-Step Handling Procedures

A systematic approach to handling ensures both safety and experimental integrity.

1. Preparation and Weighing:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9][12]

  • All weighing of the solid compound should be performed within a powder-coated balance enclosure or a chemical fume hood to minimize aerosol generation.[1]

  • Use disposable weighing paper and tools to avoid cross-contamination.

2. Dissolution and Solution Handling:

  • When preparing solutions, add the solid 3-Chloro-6-(2-ethoxyphenyl)pyridazine to the solvent slowly to avoid splashing.

  • All solution transfers should be carried out within a chemical fume hood.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[6][8][9]

3. Post-Handling Decontamination:

  • Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[1]

  • Wash hands thoroughly with soap and water after completing any task involving the compound.[7][12]

Workflow for Safe Handling of 3-Chloro-6-(2-ethoxyphenyl)pyridazine

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don Appropriate PPE Prep2 Prepare Fume Hood and Workspace Prep1->Prep2 Prep3 Gather All Necessary Equipment Prep2->Prep3 Handle1 Weigh Compound in Enclosure Prep3->Handle1 Handle2 Prepare Solution in Fume Hood Handle1->Handle2 Handle3 Perform Experimental Procedures Handle2->Handle3 Clean1 Decontaminate Workspace and Equipment Handle3->Clean1 Clean2 Dispose of Waste in Designated Containers Clean1->Clean2 Clean3 Remove and Dispose of PPE Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A logical workflow for the safe handling of novel chemical compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6][13] Seek prompt medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5][13][14] Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5][15]

  • Spill: For a small spill, and if you are trained to do so, use an inert absorbent material to contain the spill.[16] Place the absorbed material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.[1][12]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All waste containing 3-Chloro-6-(2-ethoxyphenyl)pyridazine, including contaminated gloves, pipette tips, and weighing paper, must be collected in a designated "Halogenated Organic Waste" container.[3][17] Do not mix with non-halogenated waste to avoid costly disposal procedures.[4][18]

  • Container Management: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[4] Keep containers securely closed when not in use and store them in a designated, well-ventilated area.[4][5][12]

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's licensed waste management provider.[3] Never dispose of this compound down the drain.[3][16]

Decision Tree for Waste Disposal

G Start Waste Generated IsHalogenated Is the waste contaminated with 3-Chloro-6-(2-ethoxyphenyl)pyridazine? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Waste' Container IsHalogenated->NonHalogenatedWaste No LabelContainer Label Container with Contents and Hazard Warnings HalogenatedWaste->LabelContainer NonHalogenatedWaste->LabelContainer StoreSecurely Store in Designated Waste Accumulation Area LabelContainer->StoreSecurely ArrangeDisposal Arrange for Professional Waste Disposal StoreSecurely->ArrangeDisposal

Caption: A decision-making diagram for the proper segregation of laboratory waste.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Chemistry LibreTexts.
  • 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Biomatik.
  • Safety Data Sheet - 3-Chloro-4-(trifluoromethyl)pyridazine. (2024, December 19). CymitQuimica.
  • A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
  • Safety Data Sheet - 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. (2025, December 20). Thermo Fisher Scientific.
  • Novel Chemicals With Unknown Hazards. (n.d.). UNC Charlotte, Environmental Health and Safety.
  • Pyridazine - Safety Data Sheet. (2025, September 18). Thermo Fisher Scientific.
  • Safety Data Sheet - 6-Chloroimidazo[1,2-b]pyridazine. (2024, November 16). TCI Chemicals.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Halogenated Solvents. (n.d.). University of Washington, Environmental Health & Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health & Radiation Safety.
  • Safety Data Sheet - 3-Chloro-6-hydrazinopyridazine. (2025, December 26). Thermo Fisher Scientific.
  • Disposal Standards. (n.d.). University of York, Department of Biology.
  • Safety Data Sheet - Pyrazin-1-ylethan-1-one. (2025, September 13). Sigma-Aldrich.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • Safety Data Sheet - 3-Chloro-6-methylpyridazine. (2025, May 13). TCI Chemicals.
  • Safety Data Sheet - 3-Chloro-6-hydrazinopyridazine. (2022, September 16). Apollo Scientific.
  • MSDS of 3-Chloro-6-iodopyridazine. (2026, January 27). BOC Sciences.
  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia, Safety & Risk Services.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Fal Seguridad.
  • Protective Equipment. (n.d.). American Chemistry Council.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.